GSK-7975A
Description
Properties
IUPAC Name |
2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYTVBALBFSXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical mediators of store-operated calcium entry (SOCE) in numerous cell types. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's properties.
Core Mechanism of Action: Inhibition of CRAC Channels
The primary mechanism of action of this compound is the inhibition of CRAC channels, which are composed of ORAI protein subunits. This compound has been shown to effectively block ORAI1 and ORAI3, the pore-forming units of the CRAC channel. This inhibition is thought to occur through an allosteric effect on the selectivity filter of the ORAI pore, rather than by affecting the upstream signaling components involving STIM1.
Molecular Interaction with ORAI Channels
Experimental evidence suggests that this compound acts as a pore blocker of the ORAI channels. Its inhibitory action is dependent on the geometry of the channel's selectivity filter. Studies using ORAI1 pore mutants, such as E106D, have demonstrated a significant reduction in the inhibitory efficacy of this compound, indicating that the compound's binding or effect is sensitive to the structural conformation of this region.[1] Importantly, this compound does not interfere with the oligomerization of STIM1 proteins in the endoplasmic reticulum membrane, nor does it disrupt the subsequent interaction between STIM1 and ORAI1 at the plasma membrane.[1] This positions its mechanism downstream of the initial steps of CRAC channel activation.
Signaling Pathway
The canonical CRAC channel activation pathway and the point of intervention by this compound are depicted below.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the key quantitative data available in the literature.
| Parameter | Target/System | Value | Reference |
| IC50 | ORAI1-mediated ICRAC (HEK293 cells) | ~4.1 µM | [1] |
| IC50 | ORAI3-mediated ICRAC (HEK293 cells) | ~3.8 µM | [1] |
| IC50 | Thapsigargin-induced SOCE (murine pancreatic acinar cells) | ~3.4 µM | |
| Inhibition | FcεRI-dependent Ca2+ influx and mediator release (mast cells) | ~50% at 3 µM | [2] |
| Inhibition | Toxin-induced ORAI1 activation (mouse and human pancreatic acinar cells) | >90% | [2] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experiments. Detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This technique is used to directly measure the ion currents flowing through CRAC channels.
Cell Preparation:
-
HEK293 cells are transiently co-transfected with plasmids encoding STIM1 and either ORAI1 or ORAI3.
-
Cells are cultured for 24-48 hours post-transfection before recording.
Recording Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 20 Cs-BAPTA, 3 MgCl2, 10 HEPES (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca2+ chelator BAPTA in the pipette solution.
Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 100 ms at a frequency of 0.5 Hz to elicit currents.
-
After a stable ICRAC is established, perfuse the external solution containing this compound at various concentrations.
-
Record the inhibition of ICRAC over time.
Mast Cell Mediator Release Assay
This assay quantifies the effect of this compound on the release of inflammatory mediators from mast cells.
Cell Culture and Sensitization:
-
Culture bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).
-
Sensitize cells overnight with anti-DNP IgE (for BMMCs) or biotinylated human IgE (for human mast cells).
Protocol:
-
Wash cells to remove unbound IgE and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with DNP-HSA (for BMMCs) or streptavidin (for human mast cells) to cross-link the IgE receptors and induce degranulation.
-
Incubate for 30 minutes at 37°C.
-
Pellet the cells by centrifugation.
-
Collect the supernatant for quantification of released mediators (e.g., histamine, β-hexosaminidase, cytokines like TNF-α and IL-6) using ELISA or enzymatic assays.
T-Cell Cytokine Release Assay
This assay assesses the impact of this compound on cytokine production by T-cells.
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Alternatively, use a purified T-cell population or a T-cell line (e.g., Jurkat).
Protocol:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, or with a mitogen like phytohemagglutinin (PHA).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of released cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead-based assay.
In Vivo Murine Model of Acute Pancreatitis
This compound has been evaluated in animal models of acute pancreatitis to determine its in vivo efficacy.
Model Induction:
-
Caerulein-induced pancreatitis: Administer supramaximal doses of caerulein (a cholecystokinin analog) via intraperitoneal injections to induce pancreatitis.
-
Taurocholate-induced pancreatitis: Infuse sodium taurocholate into the pancreatic duct to induce a more severe form of pancreatitis.
Treatment Protocol:
-
Administer this compound (e.g., via oral gavage or continuous infusion with an osmotic minipump) either before or after the induction of pancreatitis.
-
At a predetermined time point, euthanize the animals and collect blood and pancreatic tissue.
Outcome Measures:
-
Serum amylase and lipase levels: Measured from blood samples as indicators of pancreatic injury.
-
Pancreatic edema: Assessed by measuring the wet-to-dry weight ratio of the pancreas.
-
Myeloperoxidase (MPO) activity: Measured in pancreatic tissue homogenates as a marker of neutrophil infiltration.
-
Histological analysis: Pancreatic tissue is fixed, sectioned, and stained (e.g., with H&E) to evaluate the degree of edema, inflammation, and necrosis.
-
Cytokine levels: Pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured in serum or pancreatic tissue homogenates.
Cellular and Physiological Consequences of CRAC Channel Inhibition by this compound
By blocking SOCE, this compound has profound effects on various cellular functions that are dependent on sustained intracellular calcium signaling.
Immune Cell Modulation
In immune cells such as T-cells and mast cells, CRAC channels are the primary route for calcium entry following antigen receptor stimulation. This calcium influx is essential for:
-
T-cell activation and proliferation: leading to the production of cytokines like IL-2 and IFN-γ.
-
Mast cell degranulation: resulting in the release of histamine, proteases, and other inflammatory mediators.
This compound effectively suppresses these processes by attenuating the required calcium signal.[2]
Effects on Pancreatic Acinar Cells
In pancreatic acinar cells, excessive and sustained elevations in intracellular calcium are a key early event in the pathogenesis of acute pancreatitis. This compound has been shown to:
-
Inhibit toxin-induced activation of ORAI1 and subsequent calcium influx.[2]
-
Prevent the activation of necrotic cell death pathways.[2]
-
Reduce the severity of acute pancreatitis in animal models, as evidenced by decreased serum amylase, reduced pancreatic and lung MPO levels, and improved pancreatic histology.[3]
Vascular Smooth Muscle Effects
This compound has also been shown to affect the contractility of vascular smooth muscle cells by inhibiting non-selective cation channels, which can lead to repolarization and relaxation of the aortic smooth muscle.
Conclusion
This compound is a well-characterized CRAC channel inhibitor that acts by blocking the ORAI1 and ORAI3 pores. Its mechanism of action is downstream of STIM1 activation and is dependent on the pore geometry of the ORAI channel. By inhibiting store-operated calcium entry, this compound effectively modulates the function of various cell types, including immune cells and pancreatic acinar cells, demonstrating therapeutic potential in inflammatory and other calcium-dependent pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development involving this compound.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of GSK-7975A in T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of GSK-7975A in T-lymphocytes. This compound is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in T-cell activation and function. This document summarizes the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for key validation assays, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of CRAC Channels
This compound is an N-pyrazole carboxamide derivative that functions as a potent and orally available inhibitor of CRAC channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including T-cells. The primary molecular targets of this compound are the ORAI proteins (ORAI1, ORAI2, and ORAI3), which form the pore of the CRAC channel.[2]
The mechanism of inhibition is believed to be allosteric, affecting the geometry of the ORAI pore's selectivity filter rather than directly competing with calcium ions.[3] Notably, this compound does not interfere with the interaction between the stromal interaction molecule 1 (STIM1), the calcium sensor in the endoplasmic reticulum, and the ORAI channels. This specific mode of action prevents the initial signaling events that lead to CRAC channel activation, but rather blocks the subsequent calcium influx.
In T-lymphocytes, the influx of calcium through CRAC channels is a critical second messenger signal that, upon T-cell receptor (TCR) engagement, activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is essential for the transcription of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2), and for T-cell proliferation and differentiation. By blocking this calcium influx, this compound effectively suppresses T-cell activation and subsequent inflammatory responses.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Target/System | Cell Type | Assay | IC50 Value | Reference |
| ORAI1 Current | HEK293 | Whole-cell patch clamp | 4.1 µM | [4] |
| ORAI3 Current | HEK293 | Whole-cell patch clamp | 3.8 µM | [4] |
| Endogenous CRAC Current | RBL Mast Cells | Thapsigargin-induced Ca2+ entry | 0.8 ± 0.1 µM | [4] |
| CRAC Current | Human Lung Mast Cells | - | 340 nM | [3][5] |
| Pro-inflammatory Cytokine Release | T-cells | - | Up to 50% reduction at 3 µM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches for validating the target of this compound, the following diagrams have been generated using the Graphviz DOT language.
T-Cell Receptor and CRAC Channel Signaling Pathway
Experimental Workflow for Target Validation
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring CRAC currents (I-CRAC) in HEK293 cells co-expressing STIM1 and ORAI1/ORAI3, or in T-cell lines like Jurkat.
Materials:
-
HEK293 cells or Jurkat T-cells
-
Plasmids for STIM1 and ORAI1/ORAI3 (for HEK293)
-
Transfection reagent
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH 7.4)
-
Internal solution (in mM): 130 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2)
-
Thapsigargin (to deplete ER calcium stores)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: For HEK293 cells, co-transfect with STIM1 and ORAI1 or ORAI3 plasmids 24-48 hours before the experiment. For Jurkat cells, use as is. Plate cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a potential of 0 mV. Apply voltage ramps from -100 mV to +100 mV over 50 ms every 2 seconds to elicit currents.
-
To activate I-CRAC, passively deplete ER calcium stores by including BAPTA in the internal solution or by perfusing the cell with 1 µM thapsigargin in the external solution.
-
Once a stable I-CRAC is established, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the inhibition of the inward current at negative potentials.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
FRET Microscopy for STIM1-ORAI1 Interaction
This protocol assesses whether this compound disrupts the interaction between STIM1 and ORAI1.
Materials:
-
HEK293 cells
-
Plasmids for STIM1-YFP and ORAI1-CFP
-
Transfection reagent
-
Confocal microscope equipped for FRET imaging
-
Imaging medium (e.g., Hanks' Balanced Salt Solution)
-
Thapsigargin
-
This compound stock solution
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with STIM1-YFP and ORAI1-CFP plasmids 24-48 hours before imaging.
-
Imaging:
-
Mount the coverslip in an imaging chamber with imaging medium.
-
Identify a cell co-expressing both fluorescently tagged proteins.
-
Acquire baseline images in the CFP and YFP channels, and the FRET channel (CFP excitation, YFP emission).
-
Stimulate the cells with 1 µM thapsigargin to induce STIM1-ORAI1 interaction.
-
After STIM1 puncta formation and co-localization with ORAI1 is observed (indicating interaction), add this compound at the desired concentration.
-
Continue to acquire images to observe any changes in the FRET signal.
-
-
Data Analysis:
-
Calculate the normalized FRET (NFRET) efficiency before and after the addition of this compound.
-
A lack of change in the FRET signal upon this compound addition indicates that the compound does not disrupt the STIM1-ORAI1 interaction.[4]
-
Calcium Imaging for Store-Operated Calcium Entry (SOCE)
This protocol measures the effect of this compound on SOCE in T-cells.
Materials:
-
Jurkat T-cells or primary T-cells
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Calcium-free imaging buffer (e.g., HBSS without CaCl2)
-
Calcium-containing imaging buffer (e.g., HBSS with 2 mM CaCl2)
-
Thapsigargin
-
This compound stock solution
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Loading:
-
Incubate T-cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of SOCE:
-
Resuspend the cells in calcium-free imaging buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-30 minutes).
-
Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission).
-
Add 1 µM thapsigargin to deplete ER calcium stores, which will cause a transient increase in intracellular calcium.
-
Once the calcium level returns to a new baseline, add calcium-containing imaging buffer (e.g., 2 mM CaCl2) to initiate SOCE.
-
Record the subsequent rise in the Fura-2 ratio, which represents SOCE.
-
-
Data Analysis:
-
Quantify the magnitude of SOCE (e.g., peak increase in Fura-2 ratio or the area under the curve) in the presence and absence of this compound.
-
Calculate the percentage of inhibition and determine the IC50 for SOCE.
-
This technical guide provides a comprehensive overview of the target validation of this compound in T-cells, consolidating its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies to aid researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GSK-7975A: A Technical Guide to its Effects on Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation, mast cells undergo degranulation, a process involving the release of potent inflammatory mediators such as histamine, leukotrienes, and cytokines. A key signaling event triggering mast cell degranulation is the influx of extracellular calcium through store-operated calcium (SOC) channels, primarily the Calcium Release-Activated Calcium (CRAC) channels. GSK-7975A has emerged as a potent and selective inhibitor of CRAC channels, making it a valuable tool for studying mast cell biology and a potential therapeutic agent for mast cell-driven diseases. This technical guide provides an in-depth overview of the effects of this compound on mast cell degranulation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data on the Inhibitory Effects of this compound
This compound demonstrates a concentration-dependent inhibition of mast cell mediator release. The following tables summarize the available quantitative data on its efficacy.
| Mediator | Cell Type | Inhibitor Concentration | % Inhibition | Reference |
| Histamine | Human & Rat Mast Cells | 3 µM | Up to 50% | [1] |
| Leukotriene C4 | Human & Rat Mast Cells | 3 µM | Up to 50% | [1] |
| Cytokines (IL-5, IL-8, IL-13, TNFα) | Human & Rat Mast Cells | 3 µM | Up to 50% | [1] |
| Parameter | Experimental System | IC50 Value | Reference |
| Orai1 Current Inhibition | HEK293 cells | ~ 4 µM | |
| Orai3 Current Inhibition | HEK293 cells | ~ 4 µM | |
| CRAC Current (ICRAC) Inhibition | RBL Mast Cells | Not explicitly stated, but inhibited by 10 µM |
Experimental Protocols
General Mast Cell Culture and Sensitization
Cell Lines:
-
Human Mast Cells (e.g., LAD2): Culture in StemPro-34 SFM medium supplemented with StemPro-34 nutrient supplement, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 ng/mL human stem cell factor (SCF).
-
Rat Basophilic Leukemia Cells (RBL-2H3): Culture in Eagle's Minimum Essential Medium with 20% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Sensitization: For IgE-dependent activation, sensitize mast cells by incubation with anti-DNP IgE (1 µg/mL) overnight at 37°C in a humidified incubator with 5% CO2.
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Sensitized mast cells
-
Tyrode's buffer (or other suitable physiological buffer)
-
This compound (stock solution in DMSO)
-
Antigen (e.g., DNP-HSA)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Preparation: Wash sensitized mast cells twice with Tyrode's buffer and resuspend to the desired cell density (e.g., 5 x 10^5 cells/mL).
-
Inhibitor Pre-incubation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 5 µL of varying concentrations of this compound (or vehicle control - DMSO) to the respective wells. Incubate for 30 minutes at 37°C.
-
Cell Stimulation: To induce degranulation, add 5 µL of antigen (e.g., DNP-HSA at a final concentration of 100 ng/mL) to the wells. For negative controls, add buffer instead of antigen. For total enzyme content, lyse a separate set of cells with 0.1% Triton X-100.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Enzyme Assay: Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of PNAG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stop Reaction: Add 150 µL of stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from lysed cells.
Measurement of Histamine, Leukotriene, and Cytokine Release
Materials:
-
Supernatants from the degranulation assay (Step 5 above)
-
Commercially available ELISA kits for histamine, Leukotriene C4, and specific cytokines (e.g., IL-5, IL-8, IL-13, TNFα)
Procedure:
-
Follow the manufacturer's instructions provided with the respective ELISA kits to quantify the concentration of each mediator in the cell culture supernatants.
-
The principle of these assays typically involves the capture of the mediator of interest by a specific antibody coated on the ELISA plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Generate a standard curve using the provided standards to determine the concentration of the mediator in each sample.
-
Calculate the percentage inhibition of mediator release in this compound-treated samples compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow for studying the effect of this compound on mast cell degranulation.
Caption: FcεRI signaling pathway leading to mast cell degranulation and inhibition by this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound.
References
GSK-7975A: A Technical Guide for Studying Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK-7975A, a potent and selective inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This document details its mechanism of action, pharmacological properties, and its application in studying store-operated calcium entry (SOCE). Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate its use in research and drug development.
Core Concepts: Mechanism of Action
This compound is a pyrazole derivative that selectively inhibits CRAC channels, which are crucial for SOCE in numerous non-excitable cells.[1] The primary components of CRAC channels are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) and Orai proteins that form the channel pore in the plasma membrane.
Upon depletion of Ca²⁺ from the ER, STIM1 proteins sense the change, oligomerize, and translocate to ER-plasma membrane junctions. Here, they interact directly with and activate Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cell. This compound exerts its inhibitory effect by acting directly on the Orai channel pore.[1][2] Notably, its action is downstream of STIM1 oligomerization and the STIM1-Orai1 interaction, suggesting it interferes with ion permeation through the Orai pore, possibly through an allosteric effect on the channel's selectivity filter.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its potency against different Orai isoforms and its selectivity against other ion channels.
Table 1: Potency of this compound on Orai Channels
| Target | Cell Type | Assay Method | IC₅₀ (µM) | Hill Coefficient | Reference |
| Orai1 | HEK293 | Whole-cell patch clamp | 4.1 | ~1 | [2] |
| Orai3 | HEK293 | Whole-cell patch clamp | 3.8 | ~1 | [2] |
| Endogenous CRAC | RBL mast cells | Thapsigargin-induced Ca²⁺ entry | 0.8 ± 0.1 | Not Reported | [2] |
Table 2: Selectivity Profile of this compound
| Ion Channel | Method | IC₅₀ (µM) | Effect | Reference |
| L-type (CaV1.2) Ca²⁺ channel | Not Specified | ~8 | Weak inhibitory effect | [2] |
| TRPV6 | Electrophysiology | Not Specified | Complete inhibition at 10 µM | [2] |
| Panel of 16 other ion channels | Not Specified | > 10 | No significant effect | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and its application in experimental settings, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following the inhibition of SOCE by this compound.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Ca²⁺-free HBS (HBS without CaCl₂ and supplemented with 0.5 mM EGTA)
-
HBS with 2 mM CaCl₂
-
Thapsigargin
-
This compound
-
Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission at ~510 nm
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca²⁺-free HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature in the dark.[5]
-
-
Baseline Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the reader.
-
Perfuse with or add Ca²⁺-free HBS.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Store Depletion and Inhibition:
-
To deplete ER Ca²⁺ stores, add thapsigargin (typically 1-2 µM) in Ca²⁺-free HBS and continue recording.
-
Once the fluorescence ratio stabilizes, add different concentrations of this compound (or vehicle control) and incubate for a few minutes.
-
-
Initiation of SOCE:
-
Initiate Ca²⁺ influx by replacing the Ca²⁺-free HBS with HBS containing 2 mM CaCl₂.
-
Continue to record the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Plot the peak or integrated Ca²⁺ influx against the concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This protocol outlines the procedure for directly measuring the Ca²⁺ release-activated Ca²⁺ current (ICRAC) and its inhibition by this compound using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing CRAC channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, 10 CaCl₂, pH 7.4
-
Intracellular (pipette) solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 HEPES, 10 BAPTA, pH 7.2
-
Thapsigargin or IP₃ for store depletion
-
This compound
Procedure:
-
Preparation:
-
Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Upon contacting the cell, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[6]
-
-
Recording ICRAC:
-
Hold the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.
-
Apply voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to measure the current-voltage (I-V) relationship.[7]
-
Deplete the ER Ca²⁺ stores by including a high concentration of a Ca²⁺ chelator (e.g., BAPTA) in the pipette solution, which will passively deplete the stores over time. Alternatively, perfuse the cell with a solution containing a SERCA pump inhibitor like thapsigargin.
-
The development of a characteristic inwardly rectifying current is indicative of ICRAC activation.
-
-
Application of this compound:
-
Once a stable ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Continue recording to observe the inhibition of ICRAC. Due to its slow onset, several minutes of perfusion may be required.[2]
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV).
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Plot the percentage of inhibition against the concentration of this compound to calculate the IC₅₀.
-
References
- 1. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. biorxiv.org [biorxiv.org]
GSK-7975A: An In-depth Technical Guide for Researchers
An overview of the potent and selective CRAC channel inhibitor, its chemical properties, mechanism of action, and key experimental methodologies for its characterization.
This technical guide provides a comprehensive overview of GSK-7975A, a potent and orally bioavailable small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 2,6-difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide, is a synthetic organic compound belonging to the N-pyrazole carboxamide chemical series.[1] Its chemical structure is characterized by a central pyrazole ring linked to a difluorobenzamide group and a substituted benzyl moiety.
Chemical Structure:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1253186-56-9 | [2] |
| Molecular Formula | C18H12F5N3O2 | [2] |
| Molecular Weight | 397.31 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [3] |
| SMILES | O=C(NC1=NN(CC2=CC=C(O)C=C2C(F)(F)F)C=C1)C3=C(F)C=CC=C3F | [2] |
| InChI Key | CPYTVBALBFSXSH-UHFFFAOYSA-N | [2] |
Mechanism of Action: Inhibition of Store-Operated Calcium Entry
This compound is a selective inhibitor of the CRAC channels, which are key mediators of store-operated calcium entry (SOCE) in a variety of cell types. SOCE is a fundamental Ca2+ signaling pathway that is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the ER-resident protein STIM1 (Stromal Interaction Molecule 1), which then translocates to the plasma membrane to interact with and activate the ORAI1 protein, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca2+ through the ORAI1 channel is critical for a multitude of cellular processes, including T-cell activation, mast cell degranulation, and gene expression.
This compound exerts its inhibitory effect by directly targeting the ORAI1 channel.[1] Studies have shown that it acts as an allosteric blocker of the Orai pore, and its binding affinity is influenced by the geometry of the channel's selectivity filter.[1] Importantly, this compound does not interfere with the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1.[2][4]
The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by this compound.
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and inhibition by this compound.
Pharmacological Properties
This compound has been characterized in various in vitro and in vivo models, demonstrating its potency and selectivity as a CRAC channel inhibitor.
In Vitro Activity
The inhibitory activity of this compound has been quantified in different cell lines, primarily by measuring its effect on CRAC currents (ICRAC) and calcium influx.
| Parameter | Cell Line | Value | Reference |
| IC50 (ICRAC) | HEK293 (expressing ORAI1/STIM1) | ~4.1 µM | [2][4] |
| IC50 (ICRAC) | HEK293 (expressing ORAI3/STIM1) | ~3.8 µM | [2][4] |
| IC50 (Ca2+ influx) | RBL cells | ~0.8 µM | [2] |
| Effect on T-cells | Reduces pro-inflammatory cytokine release | - | [5] |
| Effect on Mast Cells | Reduces histamine and leukotriene C4 release | - | [5] |
| Effect on Pancreatic Acinar Cells | Inhibits toxin-induced ORAI1 activation (>90%) | [5] |
In Vivo Activity
Preclinical studies have demonstrated the efficacy of this compound in animal models of diseases where CRAC channel activity is implicated, such as acute pancreatitis.[6]
| Animal Model | Effect of this compound | Reference |
| Mouse models of acute pancreatitis | Reduces local and systemic features of the disease | [6] |
Experimental Protocols
The characterization of this compound and other CRAC channel inhibitors typically involves two key experimental techniques: whole-cell patch-clamp electrophysiology to measure ICRAC directly, and fluorescence-based assays to monitor intracellular calcium levels.
Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel currents in a single cell.
Objective: To determine the effect of this compound on STIM1-activated ORAI1 currents (ICRAC).
Methodology:
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human ORAI1 and STIM1.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, and 3 MgCl2 (pH 7.2 with CsOH).
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
-
To activate ICRAC, the intracellular Ca2+ is buffered to low levels with BAPTA, mimicking store depletion.
-
Membrane potential is held at 0 mV, and voltage ramps from -100 mV to +100 mV over 100 ms are applied every 2 seconds to elicit currents.
-
-
Compound Application: Once a stable ICRAC is established, various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) are applied to the bath solution.
-
Data Analysis: The current density (pA/pF) is measured at a specific negative potential (e.g., -80 mV). The percentage of inhibition is calculated by comparing the current amplitude before and after compound application. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Fluorescence-Based Calcium Influx Assay
This high-throughput method is used to measure changes in intracellular calcium concentration in a population of cells.
Objective: To determine the potency of this compound in inhibiting store-operated calcium entry.
Methodology:
-
Cell Preparation: RBL (Rat Basophilic Leukemia) cells, which endogenously express CRAC channels, are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Store Depletion and Calcium Add-back:
-
Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (e.g., 1 µM), in a calcium-free buffer.
-
Extracellular calcium (e.g., 2 mM) is then added back to the wells to initiate SOCE.
-
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence signal or the area under the curve after calcium add-back is quantified. The percentage of inhibition by this compound is calculated relative to vehicle-treated control cells. The IC50 value is determined from the concentration-response curve.
The following diagram outlines the general workflow for a fluorescence-based calcium influx assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-7975A in Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical components of store-operated calcium entry (SOCE) in a variety of cell types.[1] The primary molecular components of CRAC channels are the ORAI proteins (pore-forming subunit) in the plasma membrane and the Stromal Interaction Molecules (STIM) in the endoplasmic reticulum membrane. By specifically blocking the ORAI1 pore, this compound effectively inhibits the sustained influx of calcium following the depletion of intracellular calcium stores, a process implicated in numerous physiological and pathological conditions, including immune responses, pancreatitis, and cell proliferation.[1][2][3][4] These application notes provide a detailed protocol for utilizing this compound in conjunction with the ratiometric calcium indicator Fura-2 AM to investigate its effects on intracellular calcium dynamics.
Mechanism of Action
This compound acts as a direct inhibitor of the ORAI1 channel, the pore-forming subunit of the CRAC channel.[2][3][4] The process of store-operated calcium entry begins when intracellular calcium stores within the endoplasmic reticulum (ER) are depleted. This depletion is sensed by STIM proteins, which then translocate to the ER-plasma membrane junctions. At these junctions, STIM proteins interact with and activate ORAI1 channels, opening a highly selective pore for calcium influx from the extracellular space. This compound binds to the ORAI1 channel, effectively blocking this influx and preventing the sustained increase in intracellular calcium that is characteristic of SOCE.[5][6]
Data Presentation
The inhibitory effects of this compound on store-operated calcium entry can be quantified and summarized. The following tables provide examples of how to present such data clearly.
Table 1: Inhibitory Potency of this compound on ORAI1-mediated Calcium Influx
| Cell Type | Agonist (to deplete stores) | IC₅₀ of this compound (µM) | Reference |
| HEK293 (hORAI1/hSTIM1) | Thapsigargin | ~4.0 | [5][6] |
| Murine Pancreatic Acinar Cells | Thapsigargin | ~3.4 | [2][4] |
| RBL Mast Cells (endogenous CRAC) | Thapsigargin | 0.8 ± 0.1 |
Table 2: Concentration-Dependent Inhibition of Calcium Influx by this compound in Murine Pancreatic Acinar Cells
| This compound Concentration (µM) | Agonist | % Inhibition of Ca²⁺ Influx (approx.) | Reference |
| 1 | TLCS | >20% | [2] |
| 10 | TLCS | >60% | [2] |
| 30 | TLCS | ~80% | [7] |
| 15 | CCK | >95% | [2][7] |
Note: TLCS (Taurolithocholic acid 3-sulfate) and CCK (Cholecystokinin) are used to induce pancreatitis models and subsequent calcium entry.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on store-operated calcium entry using Fura-2 AM.
Materials
-
This compound (prepared as a stock solution in DMSO, e.g., 10 mM)
-
Fura-2 AM (prepared as a stock solution in DMSO, e.g., 1 mM)
-
Pluronic F-127 (e.g., 20% solution in DMSO)
-
Thapsigargin (or another agent to deplete ER calcium stores, prepared as a stock solution in DMSO)
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
Calcium-free HBS
-
Cells of interest (e.g., HEK293 cells, pancreatic acinar cells) cultured on glass coverslips
Experimental Workflow
Detailed Methodology
1. Cell Preparation:
-
Seed cells onto glass coverslips in a multi-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the stock solution in HBS. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Aspirate the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for the specific cell type.
-
After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 15-30 minutes in HBS at room temperature in the dark.
3. This compound Incubation:
-
Prepare working concentrations of this compound (e.g., 1, 3, 10, 30, 50 µM) by diluting the stock solution in HBS.[1][2][7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For pre-incubation experiments, replace the HBS with the this compound-containing solution or vehicle control and incubate for a desired period (e.g., 10-30 minutes) before starting the imaging.
4. Calcium Imaging and Data Acquisition:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with calcium-free HBS.
-
Record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
To induce store depletion, add a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) to the calcium-free HBS and continue recording.[8] This will cause a transient increase in cytosolic calcium due to leakage from the ER.
-
After the Fura-2 ratio returns to baseline or stabilizes, reintroduce calcium by perfusing the cells with HBS containing calcium (e.g., 1-2 mM). In control cells, this will lead to a sustained increase in the Fura-2 ratio, indicative of SOCE. In cells treated with this compound, this increase will be inhibited in a concentration-dependent manner.
-
Continue recording until the signal reaches a plateau.
5. Data Analysis:
-
For each cell or region of interest, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
Normalize the ratio data to the baseline before the re-addition of calcium.
-
Quantify the magnitude of SOCE by measuring the peak or plateau of the F340/F380 ratio after calcium re-addition.
-
Calculate the percentage of inhibition by comparing the SOCE in this compound-treated cells to the vehicle-treated control cells.
-
Plot the concentration-response curve and calculate the IC₅₀ value for this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CRAC channels and store-operated calcium entry in cellular physiology and disease. The provided protocols and data presentation formats offer a comprehensive guide for researchers to effectively design, execute, and interpret calcium imaging experiments using this potent ORAI1 inhibitor. Careful optimization of experimental conditions for specific cell types is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-7975A in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent and selective inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels.[1][2] These channels, primarily formed by ORAI1, ORAI2, and ORAI3 proteins in the plasma membrane and activated by stromal interaction molecule 1 (STIM1) from the endoplasmic reticulum, play a crucial role in store-operated calcium entry (SOCE) in various cell types.[2] The influx of Ca2+ through CRAC channels is a key signaling event in numerous physiological processes, including T-cell activation, mast cell degranulation, and smooth muscle contraction.[1][2] Consequently, CRAC channels have emerged as significant therapeutic targets for inflammatory diseases, autoimmune disorders, and other conditions characterized by excessive calcium signaling.
This compound has been demonstrated to act as a pore blocker of ORAI channels, inhibiting the influx of Ca2+ without affecting the upstream STIM1 oligomerization or the STIM1-ORAI1 interaction.[3][4] This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of CRAC channels. Whole-cell patch clamp electrophysiology is the gold-standard technique for directly measuring the ionic currents flowing through CRAC channels, providing high-resolution insights into their biophysical properties and pharmacological modulation.[5][6]
These application notes provide a comprehensive guide for utilizing this compound in whole-cell patch clamp experiments to study CRAC channel function.
Mechanism of Action and Signaling Pathway
This compound directly inhibits the ion conduction pore of ORAI channels. The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM1. Upon ER Ca2+ depletion, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, leading to Ca2+ influx. This compound is believed to bind to the extracellular side of the ORAI pore, thereby physically occluding the channel and preventing Ca2+ entry.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for GSK-7975A in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GSK-7975A, a potent inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels, in various in vitro assays. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a selective inhibitor of CRAC channels, which are composed of ORAI1, ORAI2, and ORAI3 proteins in the plasma membrane and the stromal interaction molecule 1 (STIM1) in the endoplasmic reticulum. By blocking the influx of extracellular calcium, this compound modulates a variety of cellular processes, including immune cell activation, mast cell degranulation, and smooth muscle contraction. Its targeted mechanism of action makes it a valuable tool for studying calcium signaling and for the development of therapeutics for inflammatory and autoimmune diseases.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays, compiled from published research.
| Assay Type | Cell Line/System | Target | Concentration/IC50 | Reference(s) |
| CRAC Current Inhibition | HEK293 cells expressing ORAI1/STIM1 | ORAI1 | IC50: 4.1 µM | [1] |
| HEK293 cells expressing ORAI3/STIM1 | ORAI3 | IC50: 3.8 µM | [1] | |
| RBL-2H3 mast cells | Endogenous CRAC channels | 10 µM (full blockade) | [1] | |
| Store-Operated Ca2+ Entry (SOCE) Inhibition | RBL-2H3 mast cells (Thapsigargin-induced) | SOCE | IC50: 0.8 ± 0.1 µM | [1] |
| Jurkat T-cells | Ca2+ influx | 10 µM (maximal inhibition) | [2] | |
| Mouse pancreatic acinar cells (Thapsigargin-induced) | SOCE | IC50: ~3.4 µmol/L | ||
| Mediator Release Inhibition | Human mast cells | Histamine, Leukotriene C4, Cytokines (IL-5, -8, -13, TNFα) | 3 µM (~50% reduction) | [3] |
| Human T-cells | Pro-inflammatory cytokines | Not specified | [3] | |
| Neutrophil Function Inhibition | Human peripheral blood neutrophils | Neutrophil migration | 1-10 µM | |
| Human peripheral blood neutrophils | Intracellular ROS production | 1-10 µM |
Signaling Pathway
The following diagram illustrates the canonical CRAC channel signaling pathway, which is the primary target of this compound.
Caption: CRAC Channel Signaling Pathway Inhibition by this compound.
Experimental Protocols
Calcium Flux Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to CRAC channel activation and inhibition by this compound.
Caption: Workflow for a typical calcium flux assay.
Materials:
-
HEK293 or Jurkat T-cells
-
Culture medium (e.g., DMEM for HEK293, RPMI-1640 for Jurkat)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without CaCl2
-
Thapsigargin
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM of a calcium-sensitive dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with calcium.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without calcium.
-
-
Compound Incubation:
-
Add 100 µL of HBSS without calcium containing various concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Store Depletion and Calcium Add-back:
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.
-
To induce store depletion, add 20 µL of thapsigargin (final concentration 1-2 µM) in HBSS without calcium.
-
After the fluorescence signal from the initial calcium release from the ER has returned to baseline, add 20 µL of CaCl2 solution (final concentration 1-2 mM) to initiate store-operated calcium entry.
-
-
Data Acquisition and Analysis:
-
Continue to record the fluorescence for several minutes after the addition of CaCl2.
-
The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the intracellular calcium concentration.
-
Calculate the IC50 value of this compound by plotting the inhibition of the calcium influx against the log of the inhibitor concentration.
-
Cytokine Release Assay
This protocol outlines the procedure to measure the inhibitory effect of this compound on cytokine release from activated T-cells or mast cells.
Caption: General workflow for a cytokine release assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a mast cell line (e.g., RBL-2H3)
-
RPMI-1640 medium
-
FBS
-
Cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies for T-cells; DNP-IgE and DNP-HSA for RBL-2H3 cells)
-
This compound
-
96-well cell culture plates
-
ELISA or multiplex assay kit for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-5, IL-13)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 supplemented with 10% FBS.
-
-
Assay Setup:
-
Seed 2 x 10^5 PBMCs per well in a 96-well plate.
-
Add this compound at desired concentrations (e.g., 0.1 to 10 µM) or vehicle control. Pre-incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
For T-cell activation, add pre-coated anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
For mast cell activation, sensitize cells with DNP-IgE (0.5 µg/mL) for 2 hours, wash, and then stimulate with DNP-HSA (100 ng/mL).
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using a commercially available ELISA or multiplex bead array kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, stimulated control.
Neutrophil Migration (Chemotaxis) Assay
This protocol is for assessing the effect of this compound on the migration of neutrophils towards a chemoattractant.
Caption: Workflow for a transwell-based neutrophil migration assay.
Materials:
-
Fresh human whole blood
-
Neutrophil isolation medium (e.g., Polymorphprep™)
-
RPMI-1640 medium with 0.5% BSA
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound
-
Transwell inserts (3-5 µm pore size) for 24-well plates
-
Cell viability dye (e.g., Calcein-AM) or cell counting solution
-
Fluorescence plate reader or hemocytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient medium according to the manufacturer's protocol. Resuspend the purified neutrophils in RPMI-1640 with 0.5% BSA.
-
Compound Treatment: Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1 to 10 µM) or vehicle for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI-1640 with 0.5% BSA containing the chemoattractant (e.g., 10 nM fMLP) to the lower chamber of a 24-well plate.
-
Place the Transwell insert into the well.
-
Add 100 µL of the pre-treated neutrophil suspension (at 1-2 x 10^6 cells/mL) to the upper chamber of the insert.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells by either:
-
Staining with a viability dye like Calcein-AM and measuring fluorescence.
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
Reactive Oxygen Species (ROS) Production Assay
This protocol describes how to measure the effect of this compound on the production of intracellular ROS in neutrophils.
Caption: Workflow for measuring intracellular ROS production.
Materials:
-
Isolated human neutrophils
-
HBSS
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFDA)
-
Stimulant for ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA, or fMLP)
-
This compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described in the migration assay protocol and resuspend them in HBSS.
-
Compound and Dye Incubation:
-
In a 96-well plate, add 2 x 10^5 neutrophils per well.
-
Add this compound at desired concentrations (e.g., 1 to 10 µM) or vehicle and pre-incubate for 30 minutes at 37°C.
-
Add DCFDA to a final concentration of 5-10 µM and incubate for another 30 minutes at 37°C in the dark.
-
-
Stimulation:
-
Place the plate in a pre-warmed fluorescence plate reader.
-
Add the ROS-inducing stimulant (e.g., 100 nM PMA) to each well.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) kinetically over 30-60 minutes.
-
Data Analysis: Determine the rate of ROS production from the slope of the fluorescence curve. Calculate the percentage of inhibition of ROS production for each this compound concentration compared to the vehicle control.
Disclaimer: These protocols are intended as a guide. Optimal conditions such as cell density, reagent concentrations, and incubation times may need to be determined empirically for specific experimental setups.
References
Application Notes and Protocols for GSK-7975A: A Potent CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GSK-7975A, a potent and selective inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This document outlines its solubility characteristics, preparation for experimental use, and its mechanism of action within the context of store-operated calcium entry (SOCE).
I. Overview and Mechanism of Action
This compound is a cell-permeable pyrazole derivative that effectively blocks CRAC channels, primarily ORAI1 and ORAI3, which are critical components of the SOCE pathway.[1] The depletion of calcium stores in the endoplasmic reticulum (ER) triggers the activation of stromal interaction molecule 1 (STIM1), which in turn activates ORAI channels at the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This compound is understood to act as an allosteric blocker of the Orai pore, thereby inhibiting this Ca²⁺ influx without interfering with STIM1 oligomerization or the interaction between STIM1 and ORAI.[2][3] This inhibition of SOCE has been shown to reduce the release of inflammatory mediators from mast cells and pro-inflammatory cytokines from T-cells.[4]
II. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 90 mg/mL (226.53 mM) | Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[4] |
| DMSO | 50 mg/mL | |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.29 mM) | Clear solution suitable for in vivo administration.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.29 mM) | Clear solution suitable for in vivo administration.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.29 mM) | Clear solution suitable for in vivo administration.[4] |
Table 2: Stability and Storage of this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
| -20°C | 1 year | DMSO |
| -80°C | 2 years | DMSO |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]
III. Experimental Protocols
A. Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into aqueous media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
B. Preparation of Working Solutions for In Vivo Administration
This protocol provides a method for formulating this compound for systemic administration in animal models. The following is an example of a common vehicle formulation.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a final concentration of ≥ 2.5 mg/mL): [4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% of the final volume with the this compound in DMSO stock solution.
-
40% of the final volume with PEG300. Mix thoroughly.
-
5% of the final volume with Tween-80. Mix thoroughly.
-
45% of the final volume with sterile saline. Mix until a clear solution is obtained.
-
-
For example, to prepare 1 mL of working solution:
-
Add 100 µL of a 25 mg/mL this compound in DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
It is recommended to use this working solution on the same day it is prepared.[4]
IV. Visualizations
A. Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the CRAC channel pathway.
B. Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for the Use of GSK-7975A in Acute Pancreatitis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK-7975A is a potent inhibitor of ORAI1, the pore-forming subunit of the store-operated Ca²⁺ entry (SOCE) channel, also known as the calcium release-activated calcium (CRAC) channel. In the context of acute pancreatitis, excessive and sustained elevation of intracellular calcium in pancreatic acinar cells is a key initiating event, leading to premature activation of digestive enzymes, cellular injury, and inflammation. By blocking ORAI1, this compound mitigates this pathological calcium overload, thereby offering a therapeutic strategy to ameliorate the severity of acute pancreatitis. These application notes provide a summary of the quantitative effects of this compound in preclinical models and detailed protocols for its use.
Mechanism of Action
Acute pancreatitis is often initiated by cellular insults that cause a massive release of calcium from intracellular stores within pancreatic acinar cells. This depletion of calcium stores triggers the opening of ORAI1 channels on the plasma membrane, leading to a large influx of extracellular calcium. This sustained calcium overload is cytotoxic, causing vacuolization, activation of proteases like trypsin, and ultimately, necrotic cell death. This compound specifically inhibits this influx of calcium through ORAI1 channels, thereby preventing the downstream pathological events.[1][2][3]
References
Application Notes and Protocols for GSK-7975A in T-Cell Cytokine Release Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, to modulate cytokine release in T-lymphocytes. Detailed protocols for both primary human T-cells and the Jurkat T-cell line are presented, along with data interpretation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
T-cell activation is a critical event in the adaptive immune response, initiated by T-cell receptor (TCR) engagement. This activation triggers a signaling cascade heavily reliant on intracellular calcium (Ca2+) mobilization. A key component of this process is the store-operated calcium entry (SOCE) mediated by CRAC channels, which consist of the ORAI1 pore-forming subunit on the plasma membrane and the STIM1 calcium sensor in the endoplasmic reticulum. Sustained calcium influx through CRAC channels is essential for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrates the expression and secretion of a wide array of pro-inflammatory cytokines like Interleukin-2 (IL-2), Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα).[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders, making CRAC channels an attractive therapeutic target.
This compound is a small molecule inhibitor that potently and selectively blocks CRAC channels.[3][4] By preventing the sustained influx of calcium, this compound effectively suppresses the downstream signaling events that lead to T-cell proliferation and cytokine production.[1][4] These notes detail the mechanism of action and provide standardized protocols for assessing the inhibitory effect of this compound on T-cell cytokine release.
Mechanism of Action of this compound
This compound functions as an allosteric blocker of the Orai1 pore, the ion-conducting subunit of the CRAC channel.[1] Its inhibitory action is downstream of STIM1 oligomerization and its subsequent interaction with Orai1, meaning it does not interfere with the initial sensing of endoplasmic reticulum calcium depletion. Instead, this compound's binding to the Orai1 channel is influenced by the geometry of the channel's selectivity filter.[1] By blocking the influx of extracellular calcium, this compound prevents the sustained high intracellular calcium concentrations required for the activation of calcineurin, a calcium-dependent phosphatase. Calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus where it initiates the transcription of genes encoding various pro-inflammatory cytokines. Therefore, this compound effectively decouples T-cell receptor stimulation from cytokine gene expression.
Data Presentation
The inhibitory activity of this compound has been quantified in various cell types. The following tables summarize key quantitative data for reference.
Table 1: IC50 Values of this compound in Different Experimental Systems
| Parameter | Cell Type | Experimental Method | IC50 Value (µM) | Reference |
| Orai1 Current Inhibition | HEK293 | Whole-cell patch clamp | 4.1 | [5] |
| Orai3 Current Inhibition | HEK293 | Whole-cell patch clamp | 3.8 | [5] |
| Ca2+ Entry Inhibition | RBL Mast Cells | Fura-4 loaded cells | 0.8 ± 0.1 | [1] |
| Cytokine Release Inhibition | Human Mast Cells | ELISA (FcεRI-dependent) | ~3.0 (for ~50% inhibition) | [3] |
Note: The IC50 for cytokine release in T-cells is expected to be in a similar low micromolar range. Empirical determination is recommended for specific T-cell subsets and activation conditions.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Release from Primary Human T-Cells
This protocol details the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs), stimulation to induce cytokine release, and treatment with this compound.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cytokine detection assay (ELISA or multiplex bead array)
Procedure:
-
Isolation of T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions.
-
Wash and resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
-
T-Cell Seeding and this compound Treatment:
-
Seed the T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 30 µM. Include a DMSO vehicle control.
-
Add the this compound dilutions or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
T-Cell Activation:
-
Activate the T-cells by adding pre-determined optimal concentrations of anti-CD3 and anti-CD28 antibodies. For plate-bound activation, pre-coat the wells with anti-CD3 antibody before cell seeding.
-
Include unstimulated control wells (cells with vehicle control but no activation stimuli).
-
-
Incubation and Cytokine Measurement:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and carefully collect the supernatant.
-
Measure the concentration of desired cytokines (e.g., IL-2, IFNγ, TNFα) in the supernatant using an appropriate method like ELISA or a multiplex bead-based assay, following the manufacturer's protocol.
-
Protocol 2: Inhibition of IL-2 Release from Jurkat T-Cells
This protocol provides a method for assessing this compound's effect on a T-cell leukemia line, which is a common model for T-cell signaling.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture and Seeding:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the dilutions or a DMSO vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.
-
-
Cell Activation:
-
Stimulate the Jurkat cells by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM). PMA activates Protein Kinase C and Ionomycin acts as a calcium ionophore, bypassing the need for TCR engagement to strongly induce cytokine production.
-
-
Incubation and IL-2 Measurement:
-
Incubate the plate for 12-24 hours at 37°C.
-
Centrifuge the plate, collect the supernatant, and measure the concentration of human IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on T-cell cytokine release.
Conclusion
This compound is a valuable research tool for investigating the role of CRAC channel-mediated calcium signaling in T-cell function. The protocols provided herein offer a standardized approach to quantify the inhibitory effects of this compound on T-cell cytokine release. These methods can be adapted for screening other potential immunomodulatory compounds that target this critical signaling pathway. Careful optimization of cell density, stimulant concentration, and incubation time is recommended for achieving robust and reproducible results.
References
Troubleshooting & Optimization
GSK-7975A solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-7975A. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally available small molecule inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channels.[1] Its primary mechanism of action is the inhibition of ORAI1, the pore-forming subunit of the CRAC channel, thereby blocking store-operated calcium entry (SOCE) into the cell.[2][3] This inhibition occurs downstream of STIM1 oligomerization and its interaction with ORAI1. This compound has been shown to inhibit both ORAI1 and ORAI3 currents.[4]
Q2: What are the common research applications for this compound?
A2: this compound is widely used in research to study the physiological and pathological roles of CRAC channels and SOCE. Common applications include investigating its effects on immune cell function, such as mast cell degranulation and T-cell cytokine release, as well as its potential therapeutic effects in conditions like acute pancreatitis and certain cancers.[1][3] It is also used to probe the involvement of CRAC channels in various cellular processes, including proliferation and migration.
Q3: Is this compound selective for CRAC channels?
A3: this compound exhibits good selectivity for CRAC channels over a panel of more than 16 other ion channels. However, some reduced effects on L-type Ca2+ (CaV1.2) and TRPV6 channels have been reported.
Solubility and Formulation Guide
Q4: What is the solubility of this compound in common solvents?
A4: this compound is a hydrophobic compound with poor aqueous solubility.[2] Its solubility in various solvents is summarized in the table below. It is important to note that solubility can be batch-specific.
| Solvent | Solubility | Source |
| DMSO | ≥ 90 mg/mL (226.53 mM) | [1] |
| DMSO | 50 mg/mL | [5] |
| Water | Insoluble | [3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.29 mM) | [1] |
| (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ||
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.29 mM) | [1] |
| (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ||
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.29 mM) | [1] |
| (10% DMSO, 90% Corn Oil) |
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[1] For example, a 10 mM stock solution can be prepared. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[6]
Q6: How do I prepare a working solution for my in vitro experiments?
A6: To prepare a working solution for cell-based assays, dilute the DMSO stock solution into your cell culture medium. It is crucial to perform this dilution immediately before use and to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Rapidly mix the solution upon adding the DMSO stock to the aqueous medium to minimize precipitation.
Troubleshooting Guide
Q7: I observed a precipitate after adding this compound to my cell culture medium. What should I do?
A7: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Reduce the DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). High concentrations of DMSO can also stress cells.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the DMSO stock to the medium, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Use a Carrier Protein: In some cases, the presence of serum (e.g., FBS) in the cell culture medium can help to solubilize hydrophobic compounds. If you are using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA).
Q8: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A8: If you observe cellular toxicity, consider the following:
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your vehicle control and treated wells is identical and non-toxic to your specific cell line.
-
Compound Purity: Verify the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
-
On-Target Toxicity: Inhibition of CRAC channels can have significant physiological effects on certain cell types, which may manifest as toxicity. It is important to perform dose-response experiments to determine the optimal non-toxic working concentration for your specific cell line and experimental endpoint.
-
Off-Target Effects: While relatively selective, off-target effects of this compound cannot be completely ruled out, especially at higher concentrations.
Experimental Protocols & Visualizations
Experimental Workflow for In Vitro Cell-Based Assays
Below is a generalized workflow for treating cultured cells with this compound.
References
Technical Support Center: GSK-7975A and TRPV6 Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of GSK-7975A on TRPV6 channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally available inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by ORAI1 proteins.[1] It effectively blocks calcium influx through CRAC channels, playing a significant role in modulating immune responses and showing potential in treating conditions like acute pancreatitis.[1][2][3]
Q2: Does this compound have known off-target effects?
Yes, this compound has been shown to exhibit off-target effects, most notably on the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[4][5][6] It also shows weaker inhibitory effects on L-type Ca2+ (CaV1.2) channels.[4]
Q3: What is the reported potency of this compound on TRPV6 channels?
This compound completely inhibits rat TRPV6 channels at a concentration of 10 μM.[4][5][6] The rate of inhibition is comparable to that of the general calcium channel blocker Lanthanum (La³⁺).[4][5][6]
Q4: How does the inhibitory effect of this compound on TRPV6 compare to its effect on its primary target, ORAI1?
While this compound is a potent inhibitor of both ORAI1 and TRPV6, the kinetics of inhibition differ. The onset of ORAI1 current inhibition by this compound is approximately 2.5-fold slower than that of La³⁺.[4] In contrast, the inhibition of TRPV6 currents by 10 μM this compound occurs at a rate similar to La³⁺.[4][5][6] The IC₅₀ for ORAI1 and Orai3 currents is approximately 4 μM.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments investigating the off-target effects of this compound on TRPV6 channels.
Issue 1: Unexpectedly high inhibition of calcium influx in a cell line expressing both CRAC and TRPV6 channels.
-
Possible Cause: The observed inhibition is a cumulative effect of this compound on both CRAC (ORAI1) and TRPV6 channels.
-
Troubleshooting Steps:
-
Use specific channel blockers: To differentiate between the contributions of CRAC and TRPV6 channels to calcium entry, use a selective CRAC channel blocker that has no reported effect on TRPV6, or a known TRPV6 blocker like Ruthenium Red (RR).[7]
-
Genetic knockdown/knockout: Utilize siRNA or CRISPR/Cas9 to specifically knockdown or knockout either ORAI1 or TRPV6 in your cell line to isolate the effect of this compound on the remaining channel.
-
Varying extracellular calcium: Since TRPV6 is highly selective for Ca²⁺, altering the extracellular Ca²⁺ concentration can provide insights, although this may also affect CRAC channel activity.[7]
-
Issue 2: Inconsistent results in patch-clamp experiments.
-
Possible Cause: The slow onset and washout of this compound's effect on ORAI1 channels, and to some extent on TRPV6, can lead to variability.
-
Troubleshooting Steps:
-
Pre-incubation: For consistent inhibition, pre-incubate the cells with this compound for a sufficient duration before recording to allow the inhibitor to reach its binding site and exert its full effect. A 30-minute pre-incubation has been used for measuring IC₅₀ on CRAC channels.[4]
-
Extended washout periods: Due to the slow recovery from inhibition, especially for ORAI1, ensure extended washout periods if attempting to measure reversibility.[4]
-
Stable cell expression: Use a cell line with stable and consistent expression of the target channel (TRPV6 or ORAI1) to minimize variability between cells.
-
Issue 3: Difficulty in distinguishing between direct channel block and indirect effects on signaling pathways.
-
Possible Cause: this compound's primary action is on the channel pore, but alterations in calcium influx can have widespread downstream effects on cellular signaling.
-
Troubleshooting Steps:
-
FRET Microscopy: To determine if this compound affects the interaction between STIM1 and ORAI1, which is upstream of CRAC channel activation, Förster Resonance Energy Transfer (FRET) microscopy can be employed. Studies have shown that this compound does not affect STIM1 oligomerization or STIM1-Orai1 coupling.[4][5]
-
Measure store-operated calcium entry (SOCE): Use protocols that specifically measure SOCE, such as thapsigargin-induced calcium influx, to focus on the CRAC channel component of calcium entry.[3][4]
-
Directly measure channel currents: Whole-cell patch-clamp is the most direct method to observe the effect of this compound on channel currents, independent of upstream signaling events.[4]
-
Quantitative Data Summary
| Parameter | ORAI1 | ORAI3 | TRPV6 | L-type Ca²⁺ (CaV1.2) | Reference |
| IC₅₀ | ~4.1 μM | ~3.8 μM | Not explicitly reported, but 10 μM causes complete inhibition | ~8 μM | [4][8] |
| Inhibition at 10 μM | Complete | Complete | Complete | Moderate | [4][5][6][8] |
| Inhibition Kinetics (t₁/₂) | ~75-100 s (2.5-fold slower than La³⁺) | ~20 s (faster than ORAI1) | Similar rate to La³⁺ | Not explicitly reported | [4][8] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for TRPV6 Currents
-
Cell Preparation: HEK293 cells stably or transiently expressing human or rat TRPV6 are commonly used.[4][9]
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 2 CaCl₂, pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH.[10]
-
-
Recording Protocol:
-
Establish a whole-cell configuration.
-
Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 1-2 seconds, to elicit characteristic inwardly rectifying TRPV6 currents.[9][10]
-
Obtain a stable baseline current.
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 10 μM).
-
Record the currents until a steady-state inhibition is observed.
-
For comparison, a known blocker like La³⁺ (10 μM) can be used.[4][5][6]
-
2. Fura-2 Calcium Imaging for Measuring Intracellular Calcium
-
Cell Preparation: Adherent cells expressing TRPV6 are grown on coverslips.
-
Dye Loading:
-
Measurement:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio in a low-calcium or calcium-free external solution.
-
Apply a high-calcium external solution to measure TRPV6-mediated calcium influx.
-
To test the effect of this compound, pre-incubate the cells with the compound or perfuse it during the experiment and observe the change in the fluorescence ratio upon calcium addition.
-
Visualizations
Caption: A generalized workflow for investigating the effects of this compound on TRPV6 channels.
Caption: The inhibitory effects of this compound on its primary target (ORAI1) and off-target (TRPV6).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pharmacology of the onco-TRP channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural mechanism of human oncochannel TRPV6 inhibition by the natural phytoestrogen genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Opening of the Human Epithelial Calcium Channel TRPV6 - PMC [pmc.ncbi.nlm.nih.gov]
GSK-7975A stability in DMSO and culture media
Welcome to the technical support center for GSK-7975A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1][2][3] Its primary targets are the Orai1 and Orai3 calcium channels, which are key components of the CRAC channel complex. The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the Stromal Interaction Molecule 1 (STIM1). Upon ER calcium depletion, STIM1 proteins oligomerize and translocate to the plasma membrane where they interact with and activate Orai channels, leading to an influx of extracellular calcium into the cell. This compound acts downstream of STIM1 oligomerization and the STIM1-Orai1 interaction to block the Orai pore, thereby inhibiting this calcium entry.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3][6] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q3: How should I store the solid compound and DMSO stock solutions of this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Format | Storage Temperature | Shelf Life | Citations |
| Solid Powder | -20°C | >2 years | [3] |
| 0-4°C | Short term (days to weeks) | [3] | |
| DMSO Stock Solution | -80°C | Up to 2 years | [1] |
| -20°C | Up to 3 months | [6] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: There is limited published data specifically detailing the stability of this compound in aqueous solutions or common cell culture media such as DMEM or RPMI-1640. As a general consideration for small molecule inhibitors, prolonged incubation in aqueous environments, particularly at physiological pH and temperature, can lead to degradation. Therefore, it is best practice to prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock. Avoid storing the compound in culture media for extended periods.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh aliquots of this compound from a properly stored stock solution for each experiment. |
| Precipitation in Culture Media: The final concentration of DMSO may be too high, or the compound may have limited solubility in your specific culture medium. | Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider optimizing the final concentration of this compound or the vehicle. | |
| Incorrect Cell-based Assay Conditions: The experimental window may not be optimal for observing the inhibitory effect. | Optimize the pre-incubation time with this compound before stimulating the cells. A pre-incubation of at least 20-30 minutes is often used.[4][7] Ensure the stimulus for CRAC channel activation (e.g., thapsigargin, ionomycin) is potent and used at an appropriate concentration. | |
| Cell Toxicity Observed | High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells. | Perform a vehicle control with the same final DMSO concentration to assess its effect on cell viability. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). |
| Off-target Effects: At high concentrations, this compound may have off-target effects. | Determine the optimal concentration of this compound for your specific cell type and assay through a dose-response experiment. Use the lowest effective concentration to minimize potential off-target effects. | |
| Variability between experiments | Inconsistent Stock Solution Preparation: Errors in weighing the compound or dissolving it in DMSO. | Ensure accurate weighing of the solid compound and complete dissolution in DMSO. Vortex thoroughly to ensure a homogenous stock solution. |
| Cell Passage Number and Health: High passage numbers or unhealthy cells can lead to altered responses. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Weighing the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 397.3 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.973 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the weighed compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in the stability table.
General Protocol for a Cell-Based Calcium Influx Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on store-operated calcium entry (SOCE) using a fluorescent calcium indicator like Fura-2 or Fluo-4.
-
Cell Seeding: Seed your cells of interest onto a suitable plate (e.g., 96-well black-walled, clear-bottom plate for fluorescence assays) at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a serum-free medium or a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Wash and Pre-incubation with this compound:
-
Wash the cells twice with the buffer to remove excess dye.
-
Prepare working solutions of this compound at various concentrations (e.g., 2x the final desired concentration) by diluting the DMSO stock solution in the assay buffer. Include a vehicle control (DMSO only).
-
Add the this compound working solutions to the respective wells and incubate for 20-30 minutes at room temperature or 37°C in the dark.
-
-
Measurement of Baseline Fluorescence: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope with the appropriate excitation and emission wavelengths for your chosen calcium indicator.
-
Stimulation of SOCE:
-
Prepare a solution of a SERCA pump inhibitor like thapsigargin to deplete ER calcium stores and activate CRAC channels.
-
Add the thapsigargin solution to the wells while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon stimulation reflects the influx of extracellular calcium.
-
Analyze the data by measuring parameters such as the peak fluorescence, the area under the curve, or the rate of calcium influx.
-
Compare the response in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.
-
Visualizations
Signaling Pathway of CRAC Channel Activation and Inhibition by this compound
Caption: CRAC channel activation pathway and the inhibitory action of this compound.
Experimental Workflow for a Calcium Influx Assay
Caption: A typical experimental workflow for a cell-based calcium influx assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ≥98% (HPLC), CRAC channel inhibitor, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: GSK-7975A Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting electrophysiology results involving GSK-7975A. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound on various ion channels as determined by whole-cell patch-clamp electrophysiology.
Table 1: IC₅₀ Values for this compound on Orai Channels
| Channel | Activation Method | Cell Type | IC₅₀ Value | Reference |
| Orai1 | STIM1-mediated (passive store depletion) | HEK293 | ~4.1 µM | [1] |
| Orai3 | STIM1-mediated (passive store depletion) | HEK293 | ~3.8 µM | [1] |
| Endogenous CRAC | Thapsigargin-induced Ca²⁺ influx | RBL Cells | 0.8 ± 0.1 µM | [1] |
| Orai3 | 2-APB-stimulated | HEK293 | ~50 µM | [1] |
Table 2: Effects of this compound on Other Calcium-Selective Channels
| Channel | Concentration Tested | Cell Type | Observed Effect | Reference |
| rat-TRPV6 | 10 µM | HEK293 | Complete inhibition | [1] |
| L-type Ca²⁺ channels | 10 µM | HEK293 | Moderate inhibition | [1] |
Experimental Protocols
General Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines a general method for assessing the effect of this compound on store-operated CRAC currents in HEK293 cells co-expressing STIM1 and Orai1/3.
1. Cell Preparation and Solutions:
-
Culture HEK293 cells and co-transfect with plasmids for STIM1 and the Orai channel of interest (e.g., Orai1 or Orai3).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1]
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 3 MgCl₂, 20 BAPTA, 10 HEPES (pH adjusted to 7.2 with CsOH). This high concentration of BAPTA ensures passive store depletion upon establishing the whole-cell configuration, which activates the STIM1/Orai channels.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (20–24 °C).[1]
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 5 seconds to elicit currents and generate I-V curves.[1]
-
Allow the STIM1-activated Orai current (I-CRAC) to develop fully and reach a stable baseline.
3. Application of this compound:
-
Once a stable inward current is observed, perfuse the bath with the external solution containing the desired concentration of this compound.
-
Due to the slow onset of inhibition, continue recording until the current reaches a new steady-state level of inhibition.[1][2]
-
For concentration-response curves, apply single concentrations of the inhibitor to individual cells until steady-state inhibition is achieved.[1]
-
Washout: To test for reversibility, perfuse the cell with the control external solution. Note that the inhibition by this compound is not readily reversible.[2]
4. Data Analysis:
-
Measure the inward current amplitude at a negative potential (e.g., -74 mV or -100 mV) before and after drug application.[1]
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC₅₀ value. The Hill coefficient for this compound is approximately 1.[1]
Signaling Pathways and Workflows
References
GSK-7975A loss of effect at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK-7975A. The following information addresses the observed loss of effect at high concentrations and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of inhibitory effect of this compound at high concentrations. Is this a known phenomenon?
A1: Yes, a loss of effect at high concentrations of this compound has been reported in specific experimental contexts. For instance, in murine pancreatic acinar cells, a loss of effect was observed at 100 μmol/L, though the underlying mechanism for this was not identified.[1] Interestingly, another study using the same cell type did not observe this loss of efficacy at concentrations up to 50 μmol/L.[1] This suggests that the paradoxical effect may be dependent on specific experimental conditions.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent inhibitor of Ca2+ release-activated calcium (CRAC) channels, specifically targeting the ORAI1 and ORAI3 pore-forming subunits.[2][3][4] It is believed to act as an allosteric blocker of the ORAI pore.[5] Studies have shown that this compound's inhibitory action is influenced by the geometry of the channel's selectivity filter.[2][4][5] Importantly, it does not appear to interfere with the upstream signaling events of STIM1 oligomerization or the direct interaction between STIM1 and ORAI1.[2][4][6]
Q3: Are there known off-target effects of this compound that could explain anomalous results at high concentrations?
A3: While this compound is generally selective for CRAC channels, it has been shown to potently inhibit TRPV6 channels.[4][6] Although it displays little to no effect on a range of other ion channels, this off-target activity on TRPV6 could contribute to complex or unexpected cellular responses at higher concentrations.
Q4: Can the specific ORAI channel variant or method of activation influence the efficacy of this compound?
A4: Absolutely. The inhibitory action of this compound is sensitive to the conformation of the ORAI channel pore. For example, the ORAI1 E106D pore mutant, which has altered calcium selectivity, requires at least a tenfold higher concentration of this compound for inhibition compared to the wild-type channel.[2][4] Similarly, ORAI3 currents activated by 2-APB are significantly less sensitive to this compound, with a 50% inhibition requiring approximately 50 μM, compared to the much lower concentrations needed when the channel is activated by STIM1.[2]
Troubleshooting Guides
Issue: Loss of Inhibition at High Concentrations
If you are observing a paradoxical loss of this compound's inhibitory effect at high concentrations, consider the following troubleshooting steps and potential explanations.
Potential Causes and Solutions
-
Cell-Type Specific Effects: The paradoxical effect has been noted in specific cell types (e.g., murine pancreatic acinar cells) and may not be a universal phenomenon.[1]
-
Recommendation: Perform a detailed concentration-response curve in your specific experimental system to determine the optimal concentration range and identify the onset of any paradoxical effects.
-
-
Off-Target Effects: At higher concentrations, the inhibition of other channels, such as TRPV6, may lead to complex downstream signaling events that counteract the intended inhibition of CRAC channels.[4][6]
-
Recommendation: If possible, use a secondary, structurally distinct CRAC channel inhibitor to confirm that the observed biological effect is due to CRAC channel blockade. Additionally, if your system is known to express TRPV6, consider experiments to dissect the potential contribution of its inhibition.
-
-
Compound Aggregation: At high concentrations, small molecules can sometimes form aggregates, leading to a reduction in the effective monomeric concentration and potentially causing non-specific cellular effects.
-
Recommendation: Ensure proper solubilization of this compound and consider including a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your buffer as a control to assess the impact of potential aggregates.
-
-
Receptor Desensitization or Internalization: While not specifically documented for this compound's interaction with ORAI channels, prolonged exposure to high concentrations of some antagonists can lead to receptor desensitization or internalization.
-
Recommendation: Vary the pre-incubation time with this compound to determine if the loss of effect is time-dependent.
-
Experimental Workflow for Troubleshooting
References
- 1. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Application of GSK-6288B as a Prodrug for GSK-7975A
Welcome to the technical support center for the in vivo use of GSK-6288B, a prodrug for the potent and selective Calcium Release-Activated Calcium (CRAC) channel inhibitor, GSK-7975A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate successful in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are GSK-6288B and this compound?
A1: this compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is primarily formed by the ORAI1 protein. It functions by blocking the influx of calcium into cells, a process crucial for the activation of various immune cells and the release of inflammatory mediators. Due to its modest aqueous solubility, this compound can be challenging to formulate for in vivo studies. To overcome this, GSK-6288B, a phosphate prodrug of this compound, was developed. In vivo, GSK-6288B is rapidly and completely converted to the active compound, this compound, by endogenous phosphatases.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a CRAC channel inhibitor that acts downstream of the STIM1-Orai1 interaction, likely through an allosteric effect on the Orai1 pore's selectivity filter. The CRAC channel activation cascade begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. This triggers STIM1 oligomerization and translocation to ER-plasma membrane junctions, where they interact with and activate ORAI1 channels, leading to calcium influx. By blocking this calcium entry, this compound inhibits downstream signaling pathways that are dependent on sustained intracellular calcium levels, such as the activation of NFAT (Nuclear Factor of Activated T-cells) and the subsequent transcription of pro-inflammatory cytokine genes.
Q3: In which in vivo models has GSK-6288B/GSK-7975A been shown to be effective?
A3: GSK-6288B, as a prodrug for this compound, has demonstrated significant efficacy in mouse models of acute pancreatitis.[2][3] In these models, administration of the prodrug led to a marked reduction in pancreatic histopathology, including edema, inflammation, and necrosis.[2] It also significantly reduced biochemical markers of pancreatitis such as serum amylase and IL-6 levels.[2] The therapeutic potential of targeting the CRAC channel with inhibitors like this compound is also being explored in other inflammatory and autoimmune conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no in vivo efficacy | Inadequate Drug Exposure: The dose of GSK-6288B may be too low to achieve therapeutic concentrations of this compound at the target site. | 1. Dose Escalation: If tolerated, consider a dose-escalation study to determine an effective dose. In mouse models of pancreatitis, a "high dose" of the prodrug was shown to be more effective for some parameters.[2] 2. Pharmacokinetic Analysis: Measure plasma and tissue concentrations of this compound to confirm that the desired exposure is being reached. Steady-state blood concentrations of approximately 4.3 µmol/L (low dose) and 13.3 µmol/L (high dose) have been reported in mice.[4] |
| Inefficient Prodrug Conversion: Although reported to be rapid and complete, incomplete conversion of GSK-6288B to this compound could be a factor in certain experimental conditions. | 1. Analytical Confirmation: If possible, measure both GSK-6288B and this compound levels in plasma and tissue to confirm complete conversion. No detectable prodrug was found in blood or pancreas in a study using subcutaneous osmotic minipumps in mice.[4] | |
| Timing of Administration: The therapeutic window for CRAC channel inhibition may be narrow. | 1. Vary Dosing Schedule: Administer the compound at different time points relative to disease induction. In pancreatitis models, earlier administration (1 hour after induction) was more effective than later administration (6 hours after induction).[2] | |
| Precipitation of GSK-6288B or this compound in Formulation | Poor Solubility: this compound has modest aqueous solubility. While GSK-6288B is designed to be more soluble, formulation issues can still arise. | 1. Optimize Vehicle: For intraperitoneal or other bolus administrations, ensure the vehicle is appropriate. A common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline. 2. Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound. 3. Fresh Preparation: Prepare formulations fresh before each use to minimize the risk of precipitation. |
| Unexpected Animal Toxicity or Adverse Effects | Off-Target Effects: While this compound is a selective CRAC channel inhibitor, high concentrations could potentially have off-target effects. | 1. Dose Reduction: If toxicity is observed, reduce the dose. 2. Monitor Animal Health: Closely monitor animals for any signs of distress, weight loss, or other adverse effects. 3. Consult Literature: Review literature for any reported toxicities associated with CRAC channel inhibitors. |
| Variability in Experimental Results | Inconsistent Drug Administration: Inaccurate dosing or inconsistent administration can lead to high variability. | 1. Standardize Procedures: Ensure all personnel are thoroughly trained on the administration technique (e.g., subcutaneous implantation of minipumps, intraperitoneal injection). 2. Accurate Dosing: Carefully calculate and prepare doses based on individual animal body weights. |
III. Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (ORAI1) | ~4.1 µM | Whole-cell patch-clamp on HEK293 cells expressing STIM1/Orai1 | [5] |
| IC50 (ORAI3) | ~3.8 µM | Whole-cell patch-clamp on HEK293 cells expressing STIM1/Orai3 | [5] |
| IC50 (Endogenous CRAC) | ~0.8 µM | Thapsigargin-induced Ca2+ entry in RBL mast cells | [5] |
| IC50 (SOCE) | ~3.4 µmol/L | Thapsigargin-induced SOCE in isolated murine pancreatic acinar cells | [2][3] |
In Vivo Data for GSK-6288B (as Prodrug for this compound) in Mouse Models of Acute Pancreatitis
| Parameter | Low Dose (L) | High Dose (H) | Model | Reference |
| Prodrug Dose Rate | 28 mg/kg/h | 110 mg/kg/h | CER-AP, TLCS-AP, FAEE-AP | [2] |
| Administration Route | Subcutaneous osmotic minipump | Subcutaneous osmotic minipump | CER-AP, TLCS-AP, FAEE-AP | [2] |
| Steady-State Blood [this compound] | ~4.3 µmol/L | ~13.3 µmol/L | CER-AP | [4] |
| Steady-State Pancreas [this compound] | ~8.9 µmol/L | ~49.3 µmol/L | CER-AP | [4] |
| Efficacy Outcome | ||||
| Serum Amylase Reduction | Significant | More pronounced reduction | TLCS-AP, CER-AP, FAEE-AP | [2] |
| Serum IL-6 Reduction | Significant | More pronounced reduction | TLCS-AP, CER-AP, FAEE-AP | [2] |
| Pancreatic MPO Reduction | Significant | Significant | TLCS-AP, CER-AP, FAEE-AP | [2] |
| Pancreatic Histopathology Score Reduction | Trend towards reduction | Significant, marked reduction | CER-AP | [2] |
*Note: The units of mg/kg/h are as reported in the source, but may represent a typographical error and could potentially be mg/kg/day. Researchers should carefully verify dosing based on the original publication.
IV. Experimental Protocols
Subcutaneous Administration of GSK-6288B via Osmotic Minipump in Mice
This protocol is adapted from studies in mouse models of acute pancreatitis.[2]
1. Materials:
- GSK-6288B
- Vehicle (e.g., sterile saline or as recommended by the manufacturer)
- Osmotic minipumps (e.g., Alzet) with appropriate flow rate and duration
- Surgical instruments for implantation
- Anesthesia
2. Procedure:
- Dose Calculation: Calculate the total amount of GSK-6288B required based on the desired dose rate (e.g., 28 mg/kg/h for low dose or 110 mg/kg/h for high dose, being mindful of the potential unit discrepancy), the flow rate of the minipump, and the average body weight of the mice.
- Formulation: Dissolve the calculated amount of GSK-6288B in the appropriate vehicle. Ensure complete dissolution.
- Pump Filling: Following the manufacturer's instructions, fill the osmotic minipumps with the GSK-6288B formulation.
- Surgical Implantation:
- Anesthetize the mouse using an approved anesthetic protocol.
- Shave and disinfect the surgical area on the back of the mouse.
- Make a small subcutaneous incision.
- Create a subcutaneous pocket using blunt dissection.
- Insert the filled osmotic minipump into the pocket.
- Close the incision with sutures or surgical clips.
- Post-operative Care: Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
Intraperitoneal (IP) Injection of this compound in Mice
While a specific detailed protocol for this compound is not available, the following is a general guideline for IP injections in mice.
1. Materials:
- This compound
- Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Syringes and needles (e.g., 27-30 gauge)
2. Procedure:
- Formulation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure the final concentration of DMSO is as low as possible.
- Animal Restraint: Properly restrain the mouse to expose the abdomen.
- Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
- Administration: Inject the calculated volume of the this compound solution.
- Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
V. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with GSK-7975A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of CRAC channels, which are crucial for store-operated calcium entry (SOCE) in various cell types. It primarily targets the ORAI1 and ORAI3 pore-forming subunits of the CRAC channel.[1][2][3][4] The compound acts downstream of STIM1 oligomerization and the interaction between STIM1 and ORAI1, likely through an allosteric effect on the ORAI pore's selectivity filter.[2][4][5][6]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions, typically prepared in DMSO, are stable for up to 3 months when aliquoted and frozen at -20°C. It is shipped at ambient temperature as a non-hazardous chemical.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at concentrations of 50 mg/mL or higher. For in vivo experiments, a stock solution in DMSO is typically prepared first, followed by sequential addition of co-solvents like PEG300, Tween-80, and saline.[1]
Q4: What are the known off-target effects of this compound?
While generally selective for CRAC channels, this compound has been shown to have some effects on L-type Ca2+ (CaV1.2) and TRPV6 channels, though with reduced potency.[4] Researchers should consider these potential off-target effects when designing experiments and interpreting data, especially in cell types where these channels are highly expressed.
Troubleshooting Guide
Issue 1: Unexpectedly Low or No Inhibition of Calcium Influx
Possible Cause 1: Incorrect Concentration The effective concentration of this compound can vary depending on the cell type and experimental conditions. While complete blockage of ORAI1 currents is observed at 10 µM in HEK293 cells, the IC50 for ORAI1 and ORAI3 is approximately 4 µM.[2] In some cell types like RBL mast cells, the IC50 for inhibition of thapsigargin-induced Ca2+ entry is even lower, around 0.8 µM.[2]
Solution:
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
-
Ensure accurate dilution of your stock solution.
Possible Cause 2: ORAI Channel Subtype or Mutant The inhibitory action of this compound is influenced by the geometry of the ORAI pore.[2][6] For instance, the ORAI1 E106D pore mutant requires significantly higher concentrations for inhibition.[2][6] Additionally, ORAI3 currents stimulated by 2-APB are about 10-fold less sensitive to this compound compared to STIM1-activated currents.[2]
Solution:
-
Verify the ORAI channel subtypes expressed in your cells of interest.
-
If using genetically modified cells, confirm the sequence of the ORAI channels.
-
Be cautious when interpreting results from experiments using 2-APB to activate ORAI3.
Possible Cause 3: Compound Stability and Solubility Improper storage or handling can lead to degradation of this compound. Precipitation of the compound in your working solution can also lead to a lower effective concentration.
Solution:
-
Store the compound and stock solutions as recommended.
-
When preparing working solutions, especially for in vivo studies, ensure the compound is fully dissolved. Sonication or gentle heating may aid dissolution.[1] For in vivo preparations, it is recommended to prepare them fresh on the day of use.[1]
Issue 2: Results Are Not Reversible Upon Washout
Observation: The inhibitory effect of this compound on CRAC channel currents persists even after washing the cells with a compound-free solution.
Explanation: The inhibition of ORAI currents by this compound is not readily reversible.[2] Studies have shown almost no recovery of current after a 4-minute washout period.[2]
Recommendation:
-
Design experiments with the understanding that the effects of this compound are long-lasting.
-
For experiments requiring reversible inhibition, consider using a different CRAC channel blocker with a faster off-rate, such as La3+.[2]
Issue 3: Inconsistent Results Across Different Species
Observation: this compound effectively inhibits mediator release from human and rat mast cells but not from guinea-pig or mouse mast cells.
Explanation: There are species-specific differences in the efficacy of this compound. While it inhibits mediator release from mast cells in some species, it does not in others.[1] However, it does block cytokine release from T-cells in mice.[1]
Recommendation:
-
Before starting a large-scale study, perform preliminary experiments to confirm the efficacy of this compound in your specific animal model and cell type.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| IC50 (ORAI1) | ~4.1 µM | HEK293 | [2] |
| IC50 (ORAI3) | ~3.8 µM | HEK293 | [2] |
| IC50 (Thapsigargin-induced Ca2+ entry) | 0.8 ± 0.1 µM | RBL mast cells | [2] |
| IC50 (Store-operated Ca2+ entry) | 3.4 µM | Normal pancreatic acinar cells | |
| Concentration for 50% reduction of histamine, LTC4, and cytokine release | 3 µM | Human lung mast cells | [1] |
| Concentration for complete block of ORAI1 currents | 10 µM | HEK293 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Store-Operated Calcium Entry (SOCE)
-
Cell Preparation: Plate cells (e.g., HEK293, RBL) on a suitable substrate for fluorescence microscopy or fluorometric plate reader analysis.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Store Depletion: Deplete endoplasmic reticulum (ER) calcium stores by treating the cells with a SERCA pump inhibitor like thapsigargin (e.g., 2 µM) in a calcium-free buffer.
-
This compound Incubation: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a sufficient period (e.g., 10-30 minutes) before re-introducing calcium.
-
Calcium Re-addition: Add a calcium-containing solution to the cells to initiate SOCE.
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye.
-
Analysis: Quantify the inhibition of SOCE by comparing the calcium influx in this compound-treated cells to the vehicle-treated control cells.
Protocol 2: Preparation of this compound for In Vivo Administration
This is an example protocol and may need optimization for your specific animal model and administration route.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Prepare Vehicle: The vehicle consists of a mixture of solvents. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Dilution: To prepare the final working solution, add the solvents sequentially. For a 1 mL final volume, start with 400 µL of PEG300, then add 100 µL of the this compound DMSO stock solution and mix well. Next, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[1]
-
Administration: Administer the freshly prepared solution to the experimental animal via the desired route (e.g., subcutaneous injection).
Visualizations
Caption: CRAC Channel Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound's effect on SOCE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Validation & Comparative
A Head-to-Head Comparison of GSK-7975A and BTP2 for CRAC Channel Inhibition
In the landscape of pharmacological tools for studying store-operated calcium entry (SOCE), GSK-7975A and BTP2 have emerged as widely used inhibitors of the Calcium Release-Activated Calcium (CRAC) channel. Both compounds offer researchers the ability to probe the intricate roles of CRAC channels in a multitude of cellular processes, from immune responses to pancreatitis. However, their distinct mechanisms of action, potency, and selectivity profiles necessitate a careful consideration when selecting the appropriate inhibitor for a given experimental design. This guide provides a comprehensive comparison of this compound and BTP2, supported by experimental data, to aid researchers in making an informed decision.
Mechanism of Action: A Tale of Two Blockers
This compound , a pyrazole derivative developed by GlaxoSmithKline, is understood to act as a direct blocker of the Orai channel, the pore-forming subunit of the CRAC channel complex.[1][2][3] Experimental evidence suggests that this compound functions downstream of the initial activation steps of SOCE, namely the oligomerization of the endoplasmic reticulum Ca2+ sensor STIM1 and its subsequent interaction with Orai.[3][4] It is believed to exert its inhibitory effect through an allosteric mechanism, potentially by altering the geometry of the Orai pore's selectivity filter.[4][5] This mode of action is supported by findings that its inhibitory capacity is diminished in certain Orai pore mutants, such as Orai1 E106D.[3][4]
BTP2 (also known as YM-58483) , on the other hand, presents a more complex pharmacological profile. While it is a potent inhibitor of CRAC channels, its mechanism is not solely confined to direct channel blockade.[6][7] Studies have indicated that BTP2 acts extracellularly to inhibit CRAC channel function.[5][8] However, BTP2 has also been shown to modulate other ion channels, notably activating TRPM4 channels and inhibiting TRPC3 and TRPC5 channels.[2][6][7] The activation of TRPM4 can lead to membrane depolarization, which in turn reduces the driving force for Ca2+ entry through CRAC channels, representing an indirect mechanism of inhibition.[7] This multifaceted activity profile underscores the importance of considering potential off-target effects when interpreting data obtained using BTP2.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and BTP2 can vary depending on the cell type and experimental conditions. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various studies.
| Inhibitor | Target/Assay | Cell Type | IC50 | Reference |
| This compound | Orai1 currents | HEK293 | ~4.1 µM | [1] |
| Orai3 currents | HEK293 | ~3.8 µM | [1] | |
| Thapsigargin-induced Ca2+ entry | RBL mast cells | 0.8 ± 0.1 µM | [1] | |
| Store-operated Ca2+ entry | Pancreatic acinar cells | 3.4 µM | [9] | |
| BTP2 | I-CRAC | Jurkat T-cells | ~2.2 µM | [6] |
| I-CRAC | RBL-2H3 cells | ~0.5 µM | [6] | |
| SOCE | Jurkat T-cells | 10-100 nM (time-dependent) | [8][10] | |
| SOCE (Orai1-mediated) | MDA-MB-231 breast cancer cells | 2.8 µM | [2] |
Selectivity and Off-Target Effects
This compound generally exhibits good selectivity for CRAC channels. However, it has been reported to have some inhibitory effects on L-type calcium channels (CaV1.2) and TRPV6 channels, albeit at higher concentrations than those required for CRAC channel inhibition.[2] It does not appear to affect STIM1 oligomerization or the interaction between STIM1 and Orai1.[3][4]
BTP2 , as previously mentioned, has a broader range of known off-target effects. Its ability to activate TRPM4 and inhibit TRPC3 and TRPC5 channels is a critical consideration.[2][6][7] These off-target activities can have significant downstream consequences on cellular signaling pathways, independent of CRAC channel inhibition. However, BTP2 has been shown to not cross-react with voltage-operated Ca2+ channels, K+ channels, or Cl- channels.[11]
Signaling Pathway and Experimental Workflow
To visually represent the points of intervention for these inhibitors and a typical experimental approach, the following diagrams are provided.
Caption: CRAC channel signaling pathway and inhibitor action.
Caption: A typical workflow for assessing CRAC channel inhibitors.
Experimental Protocols
Below are generalized protocols for common assays used to evaluate CRAC channel inhibitors. Specific parameters may need to be optimized for different cell types and experimental setups.
Calcium Imaging Assay using Fura-2
This method measures changes in intracellular calcium concentration ([Ca2+]i) to assess SOCE.
a. Cell Preparation:
-
Seed cells (e.g., RBL-2H3 or Jurkat) onto a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate) and culture overnight.
-
Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).
-
Load the cells with 2-5 µM Fura-2 AM in the calcium-free buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with the calcium-free buffer to remove extracellular Fura-2 AM.
b. Measurement of SOCE:
-
Place the plate in a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Record a baseline fluorescence ratio for 1-2 minutes.
-
Add the CRAC channel inhibitor (this compound or BTP2) at the desired concentration and incubate for the desired period (acute or pre-incubation).
-
Induce store depletion by adding a SERCA inhibitor, such as 1-2 µM thapsigargin.
-
After the [Ca2+]i returns to near baseline (indicating store depletion), reintroduce calcium to the extracellular buffer (final concentration ~1-2 mM CaCl2).
-
Record the subsequent increase in the Fura-2 ratio, which represents SOCE.
c. Data Analysis:
-
Quantify the magnitude of SOCE by measuring the peak increase in the Fura-2 ratio after calcium re-addition or by calculating the area under the curve.
-
To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the log of the inhibitor concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the CRAC current (I-CRAC).
a. Cell Preparation and Recording:
-
Use cells expressing endogenous or overexpressed CRAC channel components (e.g., HEK293 cells co-transfected with STIM1 and Orai1).
-
Prepare a whole-cell patch-clamp setup with an amplifier and data acquisition system.
-
The extracellular (bath) solution should contain ~10-20 mM Ca2+ as the charge carrier.
-
The intracellular (pipette) solution should contain a strong Ca2+ chelator (e.g., 10-20 mM BAPTA or EGTA) to passively deplete the ER stores upon establishing the whole-cell configuration and should also include ~1 µM thapsigargin to ensure complete store depletion.[12]
b. Measurement of I-CRAC:
-
Establish a whole-cell recording configuration.
-
Monitor the development of the inward I-CRAC at a negative holding potential (e.g., -80 mV) over several minutes.
-
Once the current reaches a stable maximum, apply this compound or BTP2 to the bath solution via a perfusion system.
-
Record the inhibition of I-CRAC over time. Apply voltage ramps (e.g., -100 to +100 mV) to determine the current-voltage (I-V) relationship.[5]
c. Data Analysis:
-
Measure the amplitude of the steady-state inhibited current as a percentage of the maximal I-CRAC before inhibitor application.
-
Generate a concentration-response curve by applying different concentrations of the inhibitor to different cells and calculate the IC50.
Conclusion
Both this compound and BTP2 are valuable tools for investigating CRAC channel function. This compound offers a more direct and selective inhibition of the Orai pore, making it a suitable choice when a specific blockade of the channel itself is desired. BTP2, while a potent inhibitor of SOCE, has a more complex pharmacology with known off-target effects that must be carefully controlled for and considered in data interpretation. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental system, and the need to minimize confounding off-target effects. For studies demanding high selectivity for the CRAC channel, this compound may be the more appropriate choice. When investigating broader effects on calcium signaling or when the extreme potency of BTP2 is advantageous, it remains a useful tool, provided its pleiotropic effects are acknowledged.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mode of Action of GSK-7975A and Synta66: Allosteric Modulators of CRAC Channels
In the landscape of cellular signaling, the precise regulation of intracellular calcium (Ca²⁺) is paramount for a myriad of physiological processes, ranging from gene expression and cell proliferation to immune responses. A key player in this intricate network is the Calcium Release-Activated Ca²⁺ (CRAC) channel, which facilitates sustained Ca²⁺ influx from the extracellular environment. The dysregulation of this channel is implicated in various pathologies, making it a critical target for therapeutic intervention. This guide provides a detailed comparison of two prominent CRAC channel inhibitors, GSK-7975A and Synta66, with a focus on their distinct modes of action, supported by experimental data.
Overview of this compound and Synta66
Both this compound and Synta66 are small molecule inhibitors that target the pore-forming subunit of the CRAC channel, Orai. Their primary function is to block store-operated calcium entry (SOCE), a process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum, which is sensed by the STIM proteins that in turn activate the Orai channels at the plasma membrane. Despite sharing a common target, nuanced differences in their mechanisms of inhibition have been identified.
Quantitative Comparison of Inhibitory Activity
The potency of this compound and Synta66 in inhibiting CRAC channel function has been quantified across various studies and cell types. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.
| Compound | Target | Cell Type | IC₅₀ | Citation |
| This compound | Orai1 | HEK293 | 4.1 µM | [1] |
| Orai3 | HEK293 | 3.8 µM | [1] | |
| Endogenous CRAC | RBL cells | 800 nM | [2] | |
| SOCE | Normal pancreatic acinar cells | 3.4 µM | [2] | |
| Synta66 | SOCE | Human vascular smooth muscle cells | 26 nM (max Ca²⁺ level), 43 nM (rate of increase) | [3] |
| CRAC | Leukocytes (HL-60) | 1.76 µM | [3] | |
| CRAC | Jurkat cells | 1 µM | [3] | |
| CRAC | Rat RBL cells | 1.4 µM | [3] |
Detailed Mode of Action
This compound: This compound acts as a potent and orally available CRAC channel inhibitor.[4] It directly inhibits the calcium influx through the CRAC channels, with studies indicating it affects both Orai1 and Orai3-mediated currents.[1] Importantly, this compound does not interfere with the upstream events of STIM1 oligomerization or the crucial interaction between STIM1 and Orai1.[1] This suggests a direct action on the Orai channel pore. Research indicates that this compound's inhibitory action is contingent on the geometry of the Orai pore's selectivity filter.[1] Furthermore, studies have shown that this compound is effective only when applied to the extracellular side of the plasma membrane.[5] While selective for CRAC channels, it has been noted to have some inhibitory effects on TRPV6 channels.[6]
Synta66: Similar to this compound, Synta66 is an inhibitor of the Orai channel and effectively blocks store-operated calcium entry.[7] It is proposed to function as an allosteric pore blocker of Orai1.[5][8] Unlike this compound, some evidence suggests that Synta66 can suppress CRAC channel function when applied to either the extracellular or the intracellular side of the plasma membrane, indicating a different binding site or mechanism of access to its binding site.[5] Molecular docking and dynamics simulations have localized the binding site of Synta66 to the extracellular side near the transmembrane helices TM1 and TM3 and the extracellular loop segments, adjacent to the Orai1 selectivity filter.[9] Like this compound, Synta66 does not appear to affect the clustering of STIM proteins.[8]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: CRAC Channel Activation and Inhibition Pathway.
Caption: Workflow for CRAC Channel Inhibitor Assessment.
Experimental Protocols
The characterization of this compound and Synta66 as CRAC channel inhibitors relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the ionic currents through CRAC channels (I_CRAC).
-
Objective: To measure the inhibitory effect of the compounds on the magnitude and kinetics of I_CRAC.
-
Methodology:
-
Cells (e.g., HEK293 cells overexpressing STIM1 and Orai1, or RBL mast cells with endogenous CRAC channels) are cultured on coverslips.
-
A glass micropipette filled with an internal solution containing a Ca²⁺ chelator (e.g., BAPTA) and IP₃ or a high concentration of EGTA is used to form a high-resistance seal with the cell membrane.
-
The patch of membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment.
-
Store depletion is induced by the chelators in the pipette solution, leading to the activation of I_CRAC.
-
A voltage protocol is applied to the cell, and the resulting currents are recorded.
-
The baseline I_CRAC is established.
-
The compound of interest (this compound or Synta66) is then perfused into the extracellular bath solution at various concentrations.
-
The extent and rate of current inhibition are measured to determine IC₅₀ values and the kinetics of the block.[1]
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is used to measure the proximity of two fluorescently labeled molecules, providing insights into protein-protein interactions.
-
Objective: To determine if the inhibitors affect the interaction between STIM1 and Orai1.
-
Methodology:
-
Cells are co-transfected with plasmids encoding STIM1 and Orai1 fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP).
-
Baseline FRET is measured in resting cells.
-
Store depletion is induced to promote the clustering of STIM1 and its interaction with Orai1, leading to an increase in FRET efficiency.
-
The inhibitor is applied, and FRET is measured again to see if the STIM1-Orai1 interaction is disrupted.
-
Studies have shown that neither this compound nor Synta66 significantly affects STIM1 oligomerization or STIM1-Orai1 FRET, indicating they act downstream of this interaction.[1][9]
-
Conclusion
This compound and Synta66 are both valuable research tools for probing the function of CRAC channels. While both act as inhibitors of the Orai pore, they exhibit distinct characteristics. This compound appears to be a purely extracellular blocker, whereas Synta66 may have a more complex interaction with the channel, potentially acting from either side of the membrane. Understanding these nuances is critical for the interpretation of experimental results and for the design of future therapeutics targeting store-operated calcium entry. The continued investigation into the precise binding sites and mechanisms of these and other CRAC channel modulators will undoubtedly provide deeper insights into the regulation of this fundamental signaling pathway.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRAC Channel Inhibitor IV, this compound [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GSK-7975A as a selective CRAC inhibitor
A Comprehensive Comparison Guide for Researchers
In the landscape of immunological and inflammatory research, the precise modulation of cellular calcium signaling is paramount. Calcium release-activated calcium (CRAC) channels, and their pore-forming subunit Orai, are critical mediators of store-operated calcium entry (SOCE), a fundamental process governing the function of various cell types, including T cells and mast cells. The quest for selective inhibitors of this pathway has led to the development of several small molecules, among which GSK-7975A has emerged as a potent and selective tool. This guide provides an objective comparison of this compound with other commonly used CRAC channel inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection of the most appropriate tool for their studies.
Mechanism of Action: An Allosteric Approach
This compound, a pyrazole derivative, distinguishes itself by its mechanism of action. Unlike some inhibitors that interfere with the upstream coupling of STIM1 (the endoplasmic reticulum calcium sensor) to Orai1, this compound acts directly on the Orai channel pore.[1] Experimental evidence from Förster Resonance Energy Transfer (FRET) microscopy indicates that this compound does not disrupt STIM1 oligomerization or the STIM1-Orai1 interaction. Instead, it is proposed to function as an allosteric blocker, with its binding affinity influenced by the geometry of the Orai pore's selectivity filter.[1] This is supported by findings that mutations in the Orai1 pore, such as E106D, significantly reduce the inhibitory effect of this compound.
dot
Figure 1: Simplified signaling pathway of CRAC channel activation and inhibition by this compound.
Performance Comparison: this compound vs. Alternatives
The efficacy and selectivity of this compound have been benchmarked against other well-known CRAC channel inhibitors, including BTP2 (also known as YM-58483), Pyr6, and Synta66.
Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the reported IC50 values for this compound and its counterparts on different Orai isoforms.
| Inhibitor | Orai1 (μM) | Orai2 (μM) | Orai3 (μM) | Cell Type | Reference |
| This compound | 4.1 | ND | 3.8 | HEK293 | [2][3] |
| ND | ND | ND | RBL | [3] | |
| BTP2 | ~1 | ND | Partial Inhibition | HEK293 (ORAI-null) | [4] |
| Pyr6 | ~0.5 | ND | ND | RBL-2H3 | [2] |
| Synta66 | ~1.4 | Potentiation | No Effect | RBL | [5] |
ND: Not Determined
As the data indicates, this compound exhibits similar potency against Orai1 and Orai3 isoforms.[2][3] In contrast, some other inhibitors show isoform-specific effects. For instance, BTP2 and this compound abrogate Orai1 and Orai2 activity but only partially inhibit Orai3, whereas Synta66 abrogates Orai1 function, potentiates Orai2, and has no effect on Orai3.[4]
Selectivity Profile
A crucial aspect of a pharmacological tool is its selectivity for the target over other cellular components. This compound has been profiled against a panel of other ion channels.
| Ion Channel | This compound Inhibition | Reference |
| L-type Ca2+ (CaV1.2) | Weak inhibition (IC50 ~8 µM) | [3] |
| TRPV6 | Complete block at 10 µM | [3] |
| Other (14+ channels) | No significant effect | [6] |
While this compound demonstrates good selectivity, its inhibitory effect on TRPV6 channels should be considered when interpreting data in systems where this channel is expressed.[3]
Site of Action
Recent studies have revealed differences in the site of action among CRAC channel inhibitors.
| Inhibitor | Site of Action | Reference |
| This compound | Extracellular | [1] |
| BTP2 | Extracellular | [1] |
| Pyr6 | Extracellular & Intracellular | [1] |
| Synta66 | Extracellular & Intracellular | [1] |
This distinction is important for experimental design, particularly in whole-cell patch-clamp experiments where the inhibitor can be included in the intracellular solution.[1]
Experimental Protocols
To facilitate the validation and use of this compound and other CRAC inhibitors, detailed protocols for key experimental techniques are provided below.
dot
Figure 2: Generalized experimental workflows for validating CRAC channel inhibitors.
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol is used to measure the influx of calcium following the depletion of intracellular stores.
Materials:
-
Cells of interest (e.g., Jurkat T cells, RBL-2H3 mast cells)
-
Fura-2 AM or other suitable calcium indicator
-
Ca2+-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+)
-
Thapsigargin
-
This compound and other inhibitors
-
Ca2+-containing buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Protocol:
-
Load cells with Fura-2 AM according to the manufacturer's instructions.
-
Wash the cells and resuspend them in a Ca2+-free buffer.
-
Record baseline fluorescence for a few minutes.
-
Add thapsigargin (typically 1-2 µM) to deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in intracellular calcium.[7]
-
Once the calcium levels return to baseline, add the CRAC channel inhibitor (e.g., this compound) at the desired concentration.
-
After a short incubation period, add a Ca2+-containing buffer to initiate SOCE.
-
Record the change in Fura-2 fluorescence (ratio of 340/380 nm excitation) to measure the influx of calcium. The rate and peak of the fluorescence increase are indicative of SOCE.[8]
Whole-Cell Patch-Clamp Recording of ICRAC
This electrophysiological technique allows for the direct measurement of the current flowing through CRAC channels (ICRAC).
Materials:
-
Patch-clamp setup (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (containing Ca2+ or Ba2+)
-
Intracellular (pipette) solution containing a high concentration of a Ca2+ chelator (e.g., EGTA or BAPTA) to passively deplete ER stores.[9]
-
This compound and other inhibitors
Protocol:
-
Prepare patch pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[10]
-
Establish a giga-ohm seal with a cell and then rupture the membrane to achieve the whole-cell configuration.[11]
-
Hold the cell at a potential that minimizes voltage-gated channel activity (e.g., 0 mV or +30 mV).[11]
-
Apply voltage ramps (e.g., -100 to +100 mV) to elicit and measure ICRAC, which develops over several minutes as the intracellular chelator depletes the ER stores.[9]
-
Once a stable ICRAC is established, perfuse the cell with the extracellular solution containing the CRAC channel inhibitor.
-
Record the inhibition of ICRAC over time.
FRET Microscopy for STIM1-Orai1 Interaction
This imaging technique is used to assess whether an inhibitor disrupts the physical interaction between STIM1 and Orai1.
Materials:
-
Cells suitable for transfection (e.g., HEK293)
-
Expression vectors for fluorescently tagged STIM1 (e.g., STIM1-CFP) and Orai1 (e.g., Orai1-YFP).
-
Transfection reagent
-
Confocal or widefield fluorescence microscope equipped for FRET imaging.
-
Image analysis software
Protocol:
-
Co-transfect cells with the STIM1-CFP and Orai1-YFP constructs.[12]
-
Allow 24-48 hours for protein expression.
-
Deplete ER calcium stores using thapsigargin or a Ca2+-free medium to induce the co-localization of STIM1 and Orai1 into puncta.[13]
-
Treat the cells with this compound or the inhibitor of interest.
-
Acquire images in the CFP, YFP, and FRET channels.
-
Calculate the FRET efficiency to determine if the inhibitor affects the proximity of STIM1 and Orai1. A lack of change in FRET efficiency, as is the case with this compound, suggests the inhibitor acts downstream of this interaction.[14][12]
Conclusion
This compound is a valuable tool for researchers studying store-operated calcium entry. Its high selectivity and well-characterized mechanism of action as an extracellular, allosteric blocker of the Orai pore provide a clear advantage in dissecting the intricacies of CRAC channel function. While it exhibits some off-target effects on TRPV6, its overall profile makes it a superior choice in many experimental contexts compared to less selective or mechanistically ambiguous inhibitors. The provided data and protocols should empower researchers to effectively validate and utilize this compound in their ongoing investigations into the vital role of calcium signaling in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound ≥98% (HPLC), CRAC channel inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axolbio.com [axolbio.com]
- 11. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. focusonmicroscopy.org [focusonmicroscopy.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to ORAI Isoform Selectivity: GSK-7975A vs. Pyr6
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount for designing precise experiments and developing targeted therapeutics. This guide provides a detailed comparison of two commonly used ORAI channel inhibitors, GSK-7975A and Pyr6, with a focus on their selectivity for the three ORAI isoforms: ORAI1, ORAI2, and ORAI3.
This document synthesizes experimental data to highlight the distinct pharmacological profiles of these compounds, offering insights into their potential applications in studying the specific roles of ORAI isoforms in cellular physiology and disease.
Quantitative Analysis of ORAI Isoform Inhibition
The inhibitory potency of this compound and Pyr6 against the different ORAI isoforms has been characterized primarily through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their selectivity.
| Compound | ORAI1 IC50 | ORAI2 IC50 | ORAI3 IC50 | Cell Line | Method |
| This compound | ~4.1 µM[1] | Significantly Inhibited* | ~3.8 µM[1] | HEK293[1] | Whole-cell Patch Clamp[1] |
| Pyr6 | ~0.5 µM | Inhibition reported** | Data not available | RBL-2H3 | Ca2+ imaging |
*In ORAI1/2/3 triple-knockout (TKO) HEK293 cells, 10 µM this compound was shown to essentially abrogate ORAI1 and ORAI2 activity, while only partially inhibiting ORAI3[2]. **Some studies suggest that Pyr6 may also affect ORAI2, but specific IC50 values are not readily available in the current literature.
Key Differences in Selectivity and Mechanism of Action
This compound demonstrates a relatively similar potency for ORAI1 and ORAI3, with significant inhibitory effects on ORAI2 as well.[3][4] Studies have shown that this compound acts as an allosteric blocker of the ORAI channel pore.[1] Importantly, its mechanism does not involve interference with the crucial interaction between the endoplasmic reticulum Ca2+ sensor, STIM1, and the ORAI channel, which is the primary activation signal for store-operated Ca2+ entry (SOCE).[1][3]
Pyr6 , another pyrazole derivative, is reported to be a more potent inhibitor of ORAI1-mediated SOCE than this compound.[4] While it is often cited for its selectivity towards ORAI1, there are indications that it may also impact ORAI2 function. A comprehensive quantitative comparison across all three isoforms is not yet available. The precise mechanism of Pyr6 action is also less clearly defined than that of this compound.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of these inhibitors' actions and the methods used to characterize them, the following diagrams are provided.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of GSK-7975A and Other CRAC Channel Inhibitors: Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Calcium Release-Activated Calcium (CRAC) channel inhibitor, GSK-7975A, against other notable inhibitors of the store-operated calcium entry (SOCE) pathway. The content herein is supported by experimental data to evaluate the potency and efficacy of these compounds, offering a valuable resource for researchers in immunology, oncology, and other fields where CRAC channel modulation is a therapeutic target.
Introduction to this compound and CRAC Channels
This compound is a potent, orally available small molecule inhibitor of CRAC channels.[1] These channels, primarily formed by ORAI1, ORAI2, and ORAI3 protein subunits, are critical for mediating Ca2+ influx in response to the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE). The activation of CRAC channels is orchestrated by the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors within the endoplasmic reticulum. Upon store depletion, STIM proteins translocate to the plasma membrane to gate ORAI channels, initiating a sustained Ca2+ influx that regulates a myriad of cellular functions, including gene expression, proliferation, and immune responses.[2][3] this compound is understood to act as an allosteric blocker of the Orai pore, without interfering with the upstream STIM1-Orai1 interaction.[4][5]
Comparative Potency of CRAC Channel Inhibitors
The potency of this compound has been evaluated against other well-characterized CRAC channel inhibitors, such as BTP2, Synta66, and Pyr6. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values obtained from various studies, highlighting the experimental context.
| Inhibitor | Cell Line | Assay Method | IC50 (µM) | Reference |
| This compound | HEK293 (expressing Orai1/STIM1) | Electrophysiology (ICRAC) | ~4.1 | [6] |
| HEK293 (expressing Orai3/STIM1) | Electrophysiology (ICRAC) | ~3.8 | [6] | |
| RBL-2H3 (endogenous) | Ca2+ influx (Thapsigargin-induced) | ~0.8 | [6] | |
| BTP2 (YM-58483) | RBL-1 (endogenous) | Electrophysiology (ICRAC) | Not specified (significant suppression at 10µM) | [4] |
| Synta66 | HEK293 (expressing Orai1/STIM1) | Electrophysiology (ICRAC) | Not specified (comparable inhibition to this compound at 10µM) | [6] |
| RBL-1 (endogenous) | Electrophysiology (ICRAC) | Not specified (significant suppression at 10µM) | [4] | |
| Pyr6 | RBL-1 (endogenous) | Electrophysiology (ICRAC) | Not specified (significant suppression at 10µM) | [4] |
A recent 2024 preprint by Gökçe et al. provided a direct comparison of these four inhibitors at a concentration of 10µM in RBL-1 cells, demonstrating significant suppression of ICRAC by all compounds. While specific IC50 values were not determined in this direct comparison, the study highlights their activity in the same experimental system.[4]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions, it is crucial to visualize the signaling pathway they target and the experimental workflows used to characterize them.
Store-Operated Calcium Entry (SOCE) Signaling Pathway
Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.
Experimental Workflow for Evaluating CRAC Channel Inhibitors
Caption: Workflow for assessing CRAC channel inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate CRAC channel inhibitors.
Whole-Cell Patch Clamp Electrophysiology for Measuring I-CRAC
This method directly measures the ion flow through CRAC channels (ICRAC) in response to store depletion.
Cell Preparation:
-
HEK293 cells are co-transfected with plasmids encoding STIM1 and an ORAI isoform (e.g., ORAI1).
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 BAPTA (pH 7.2 with CsOH). To induce passive store depletion, 20 µM IP3 can be included in the pipette solution.
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of 0 mV.
-
ICRAC is elicited by voltage ramps (e.g., -100 to +100 mV over 50 ms) applied every 2 seconds.
-
Once a stable ICRAC is established, the inhibitor is applied via the external solution at various concentrations.
-
The inhibition of the inward current at a specific negative potential (e.g., -80 mV) is measured to determine the dose-response relationship and calculate the IC50.
Ratiometric Calcium Imaging for Measuring SOCE
This technique measures changes in intracellular Ca2+ concentration in a population of cells in response to store depletion and inhibition.
Cell Preparation:
-
RBL-2H3 cells are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.
Dye Loading:
-
Cells are washed with a Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+).
-
Cells are then incubated with a Ca2+ indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in the Ca2+-free buffer for 30-60 minutes at room temperature in the dark.
-
After incubation, cells are washed again with the Ca2+-free buffer to remove excess dye.
Measurement Procedure:
-
The plate is placed in a fluorescence plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Baseline fluorescence is recorded for a few minutes.
-
To induce store depletion, a SERCA pump inhibitor like thapsigargin (e.g., 1-2 µM) is added in the Ca2+-free buffer, often in the presence of the CRAC channel inhibitor being tested.
-
After an incubation period to allow for store depletion and inhibitor binding, Ca2+ is added back to the external solution (e.g., to a final concentration of 1-2 mM).
-
The subsequent increase in the Fura-2 ratio (340/380) reflects the influx of Ca2+ through CRAC channels.
-
The peak or integrated Ca2+ response is measured at different inhibitor concentrations to generate a dose-response curve and calculate the IC50.
Conclusion
This compound is a potent inhibitor of CRAC channels, demonstrating efficacy in the low micromolar range across various cell types and assay formats. Its potency is comparable to other widely used CRAC channel inhibitors like Synta66. The choice of inhibitor for a particular research application will depend on factors such as the specific ORAI isoform being targeted, the cell type, and the desired experimental conditions. The experimental protocols detailed in this guide provide a foundation for the rigorous evaluation and comparison of these and other novel CRAC channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Preclinical Validation Studies for the CRAC Channel Inhibitor GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the preclinical validation studies for GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. The document objectively compares the performance of this compound with other notable CRAC channel inhibitors—Synta66, BTP2, and Pyr6—presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound is a selective and orally available CRAC channel inhibitor that has demonstrated efficacy in various preclinical models of inflammatory and immune-related disorders. It functions by inhibiting store-operated calcium entry (SOCE), a critical signaling pathway in both immune and non-immune cells. This guide will delve into the quantitative data from studies on mast cells, T-cells, and in vivo models of acute pancreatitis, providing a direct comparison with alternative CRAC channel modulators.
Data Presentation: Comparative Efficacy of CRAC Channel Inhibitors
The following tables summarize the quantitative data from preclinical studies, focusing on the half-maximal inhibitory concentration (IC50) of this compound and its alternatives in various cell-based assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibition of ORAI1 and ORAI3-mediated Currents
| Compound | ORAI1 IC50 (µM) | ORAI3 IC50 (µM) | Cell Type | Reference |
| This compound | ~4.1 | ~3.8 | HEK293 | [1] |
| GSK-5503A | ~4 | ~4 | HEK293 | [1] |
Table 2: Inhibition of Store-Operated Calcium Entry (SOCE)
| Compound | IC50 | Cell Type | Stimulus | Reference |
| This compound | ~3.4 µM | Murine Pancreatic Acinar Cells | Thapsigargin | [2] |
| This compound | 0.8 ± 0.1 µM | RBL-2H3 Mast Cells | Thapsigargin | [3] |
| BTP2 | ~10 nM | Human T-cells | Thapsigargin | |
| BTP2 | 100 nM | Jurkat T-cells | Thapsigargin | |
| Synta66 | ~1-3 µM | RBL Mast Cells | Not Specified | |
| Pyr6 | ~0.5 µM | RBL-2H3 Mast Cells | Not Specified | [4] |
Table 3: In Vivo Efficacy in a Mouse Model of Acute Pancreatitis
| Treatment | Parameter | Reduction vs. Control | Mouse Model | Reference |
| This compound (low dose) | Serum Amylase | Significant | Taurolithocholic acid 3-sulfate (TLCS)-induced | [5] |
| This compound (low dose) | Serum IL-6 | Significant | TLCS-induced | [5] |
| This compound (low dose) | Pancreatic MPO | Significant | TLCS-induced | [5] |
| This compound (high dose) | Pancreatic MPO | Significant | TLCS-induced | [5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the ORAI1 protein, the pore-forming subunit of the CRAC channel. This channel is activated by the STIM1 protein, an ER-resident calcium sensor. Upon depletion of calcium from the endoplasmic reticulum (ER), STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it interacts with and activates ORAI1, leading to an influx of extracellular calcium. This compound is believed to act as an allosteric inhibitor of the ORAI pore, and its binding affinity is influenced by the geometry of the selectivity filter.[6] FRET experiments have indicated that this compound does not interfere with STIM1-STIM1 oligomerization or the direct interaction between STIM1 and ORAI1.[3]
Caption: CRAC Channel Signaling and this compound Inhibition.
Experimental Workflows and Protocols
Whole-Cell Patch Clamp for Measuring ICRAC
This technique is employed to directly measure the ion currents (ICRAC) through CRAC channels in single cells.
Caption: Workflow for Whole-Cell Patch Clamp Experiments.
Detailed Protocol:
-
Cell Culture: HEK293 cells are cultured and transiently co-transfected with plasmids encoding human STIM1 and ORAI1.
-
Electrophysiology Setup: Recordings are performed at room temperature using an patch-clamp amplifier. The standard extracellular solution contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 120 Cs-glutamate, 3 MgCl2, 10 HEPES, and 20 BAPTA, adjusted to pH 7.2 with CsOH.
-
Data Acquisition: Whole-cell currents are recorded at a holding potential of -100 mV. A ramp protocol from -100 mV to +100 mV over 100 ms is applied every 2 seconds to elicit currents.
-
Compound Application: After establishing a stable baseline ICRAC, the cells are perfused with the extracellular solution containing varying concentrations of this compound or an alternative inhibitor.
-
Data Analysis: The steady-state inhibition at each concentration is used to construct a dose-response curve and calculate the IC50 value.
In Vitro Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to stimuli and the inhibitory effect of the compounds.
Detailed Protocol:
-
Cell Preparation: Pancreatic acinar cells are isolated from mice by collagenase digestion. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), by incubation for 30-45 minutes at 37°C.
-
Imaging Setup: The dye-loaded cells are placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Experimental Procedure: Cells are initially perfused with a Ca2+-free solution containing a SERCA pump inhibitor like thapsigargin (1-2 µM) to deplete intracellular calcium stores and induce STIM1 activation. Subsequently, a solution containing extracellular Ca2+ (e.g., 2 mM CaCl2) is perfused to induce SOCE.
-
Inhibitor Treatment: In the test groups, cells are pre-incubated with this compound or an alternative inhibitor for a specified period before the reintroduction of extracellular Ca2+.
-
Data Analysis: The ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation is recorded over time. The inhibitory effect is quantified by comparing the peak or plateau of the calcium influx in the presence and absence of the inhibitor.
In Vivo Murine Model of Acute Pancreatitis
This model assesses the therapeutic potential of this compound in a disease context.
Detailed Protocol:
-
Animal Model: Acute pancreatitis is induced in mice, for example, by intraperitoneal injections of caerulein or by intraductal infusion of taurolithocholic acid 3-sulfate (TLCS).
-
Drug Administration: this compound, often as a more soluble prodrug, is administered to the animals, for instance, via subcutaneous osmotic minipumps to ensure continuous delivery. Treatment can be initiated before or at different time points after the induction of pancreatitis.
-
Sample Collection and Analysis: At the end of the experiment, blood and pancreas tissue are collected. Serum levels of amylase and inflammatory cytokines (e.g., IL-6) are measured by ELISA. A portion of the pancreas is homogenized to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. Another portion is fixed for histological evaluation to assess edema, inflammation, and necrosis.
-
Statistical Analysis: The data from the treated groups are compared to the vehicle-treated control group to determine the statistical significance of the observed effects.
Conclusion
The preclinical data reviewed in this guide collectively demonstrate that this compound is a potent and selective inhibitor of CRAC channels. It effectively blocks store-operated calcium entry in various cell types, leading to the suppression of downstream inflammatory responses. In vivo studies in a mouse model of acute pancreatitis further support its therapeutic potential. When compared to other CRAC channel inhibitors like Synta66, BTP2, and Pyr6, this compound exhibits a distinct pharmacological profile. While all these compounds target the CRAC channel, their specific binding sites, isoform selectivity, and off-target effects may differ, which could have implications for their therapeutic application. Further head-to-head comparative studies under standardized conditions would be beneficial to fully elucidate the relative advantages of each compound for specific disease indications. The detailed protocols and pathway visualizations provided in this guide are intended to aid researchers in the design and interpretation of their own preclinical studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of GSK-7975A: A Procedural Guide
For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of GSK-7975A, a potent CRAC channel inhibitor used in research. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, the following guidelines are based on established best practices for the disposal of research-grade chemical waste, ensuring the safety of personnel and compliance with environmental regulations.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, should always be handled through an institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1][2] It is imperative to never dispose of chemical waste down the sink or in the regular trash.[3][4]
Quantitative Data Summary for Chemical Waste Handling
While specific quantitative disposal data for this compound is not publicly available, the following table summarizes general quantitative guidelines for handling and accumulating chemical waste in a laboratory setting, drawn from institutional safety protocols.
| Parameter | Guideline | Source Institution Examples |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste. | University of Pennsylvania[5] |
| Acutely Toxic Waste Limit (P-list) | Maximum of 1 quart of liquid or 1 kilogram of solid. | University of Pennsylvania[5] |
| Container Rinsate | The first rinse of an empty chemical container must be collected as hazardous waste. | Dartmouth College[4] |
| Storage Duration in SAA | Up to 12 months, provided accumulation limits are not exceeded. | University of Pennsylvania[5] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Materials:
-
Compatible, leak-proof waste container (plastic is often preferred over glass)[2]
-
Hazardous waste tags provided by your institution's EHS office[2]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Secondary containment bin
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and solutions from experimental procedures.
-
Segregate this compound waste from other chemical waste streams to avoid inadvertent chemical reactions. Do not mix incompatible wastes.[4]
-
-
Container Preparation and Labeling:
-
Select a waste container that is compatible with the chemical nature of this compound and any solvents used. The container must have a secure, tight-fitting lid.[4]
-
Affix a hazardous waste tag to the container before adding any waste.
-
On the tag, clearly write the full chemical name "this compound" and list all other components of the waste mixture, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.[2]
-
Fill in all other required information on the tag, such as the principal investigator's name, lab location, and the date the waste was first added to the container.[2]
-
-
Waste Accumulation:
-
Always wear appropriate PPE when handling the waste.
-
Add the this compound waste to the labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, which should be at or near the point of waste generation.[5]
-
Place the waste container in a secondary containment bin to mitigate potential spills or leaks.
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered empty when all contents have been removed to the extent possible.
-
The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[4]
-
Subsequent rinses may be permissible for sewer disposal, but only with written permission from your institution's EHS office.
-
After proper rinsing, deface or remove the original label before disposing of the container as non-hazardous solid waste.[4]
-
-
Arranging for Waste Pickup:
-
Once the waste container is full or you have no further need to accumulate this specific waste stream, submit a waste collection request to your institution's EHS or hazardous waste office.[1]
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect it from your laboratory.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
